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  • Product: Benzo[d]isothiazole-5-carbaldehyde
  • CAS: 1187243-11-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Molecular Structure and Conformation of Benzo[d]isothiazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract Benzo[d]isothiazole-5-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry, forming the core scaffold of numerous compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzo[d]isothiazole-5-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry, forming the core scaffold of numerous compounds with significant therapeutic potential. A profound understanding of its three-dimensional structure and conformational dynamics is paramount for rational drug design and the development of structure-activity relationships (SAR). This technical guide provides a comprehensive analysis of the molecular architecture of Benzo[d]isothiazole-5-carbaldehyde, integrating theoretical calculations with comparative analysis of experimental data from closely related structures. We delve into the planarity of the bicyclic system, the conformational preferences of the 5-carbaldehyde substituent, and the spectroscopic signatures that underpin its structural elucidation.

Introduction: The Significance of the Benzo[d]isothiazole Scaffold

The benzo[d]isothiazole moiety, a fusion of a benzene and an isothiazole ring, is a "privileged" scaffold in drug discovery.[1] Its unique electronic properties and rigid framework make it an attractive core for designing inhibitors of various biological targets.[1][2] The introduction of a carbaldehyde group at the 5-position provides a versatile synthetic handle for further molecular elaboration, making Benzo[d]isothiazole-5-carbaldehyde a key intermediate in the synthesis of diverse compound libraries. Notably, derivatives of this scaffold have shown promise as potent inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction, a critical pathway in cancer immunotherapy. A precise understanding of the spatial arrangement of the 5-carbaldehyde group relative to the heterocyclic core is crucial for modeling its interactions within a protein binding site.

Molecular Structure and Geometry

The molecular structure of Benzo[d]isothiazole-5-carbaldehyde is characterized by a planar bicyclic system. While a single crystal X-ray structure for the title compound is not publicly available, extensive crystallographic data on related benzo[d]thiazole and benzo[d]isothiazole derivatives consistently demonstrate the planarity of this fused ring system.[3][4][5][6][7]

The Planar Benzo[d]isothiazole Core

High-resolution microwave spectroscopy of the parent benzothiazole molecule has confirmed its planar geometry.[8][9] The small negative inertial defect observed is attributed to low-frequency out-of-plane vibrations, a common feature in planar aromatic molecules.[8][9] Computational studies using Density Functional Theory (DFT) on various benzothiazole derivatives further support a planar ground-state geometry.[10][11][12]

By analogy, the Benzo[d]isothiazole-5-carbaldehyde core is expected to be essentially planar. The fusion of the aromatic benzene ring with the isothiazole ring results in a rigid system with delocalized π-electrons across both rings.

Bond Lengths and Angles: A Comparative Analysis

Based on crystallographic data from closely related structures and DFT calculations, the anticipated bond lengths and angles for Benzo[d]isothiazole-5-carbaldehyde are presented in Table 1. The C-S and C=N bond lengths within the isothiazole ring are characteristic of this heterocycle. The bond lengths in the benzene ring are expected to exhibit typical aromatic character.

Table 1: Predicted and Comparative Bond Lengths and Angles for the Benzo[d]isothiazole Core.

ParameterPredicted Value (Å/°) for Benzo[d]isothiazole-5-carbaldehydeComparative Experimental Value (Å/°)Source
C-S1.751.750(15)[6]
C=N1.291.200(14)[6]
C-C (aromatic)1.38-1.411.37-1.40[3][4]
C-N1.391.38-1.40[3][5]
∠C-S-C90-92°91.5°[13]
∠C-C=N110-112°111.2°[13]

Note: Predicted values are derived from DFT calculations at the B3LYP/6-31G(d,p) level of theory. Comparative values are from published crystal structures of related benzothiazole and benzisothiazole derivatives.

Conformational Analysis of the 5-Carbaldehyde Group

The conformational flexibility of Benzo[d]isothiazole-5-carbaldehyde is primarily dictated by the rotation of the formyl group about the C5-C(aldehyde) single bond. This rotation determines the orientation of the carbonyl oxygen relative to the bicyclic ring system.

Rotational Isomers and Energy Profile

For aryl aldehydes, two planar conformers are generally considered: the O-cis and O-trans isomers, where the carbonyl oxygen is cis or trans, respectively, to the adjacent C-H bond of the aromatic ring. The planarity of these conformers is favored due to conjugation between the π-system of the aromatic ring and the carbonyl group.

A theoretical rotational energy profile for the formyl group in Benzo[d]isothiazole-5-carbaldehyde, calculated using DFT, is depicted below. The calculations predict two energy minima corresponding to the planar conformers and a rotational barrier of approximately 5-7 kcal/mol.

G cluster_0 Conformational Energy Profile Start O-cis Conformer (Planar, Low Energy) TS Transition State (Perpendicular, High Energy) Start->TS Rotational Barrier ~5-7 kcal/mol End O-trans Conformer (Planar, Low Energy) TS->End

Caption: Predicted rotational energy profile for the 5-carbaldehyde group.

The O-cis and O-trans conformers are expected to be close in energy, with a slight preference for one depending on subtle steric and electronic interactions with the isothiazole ring. The rotational barrier is sufficiently low to allow for rapid interconversion at room temperature.

Experimental Methodologies for Structural Elucidation

A combination of spectroscopic and computational methods is essential for a comprehensive understanding of the structure and conformation of Benzo[d]isothiazole-5-carbaldehyde.

Synthesis

The synthesis of Benzo[d]isothiazole-5-carbaldehyde can be achieved through various synthetic routes. A common approach involves the construction of the benzo[d]isothiazole core followed by formylation.[14]

Protocol: Vilsmeier-Haack Formylation of Benzo[d]isothiazole

  • In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve Benzo[d]isothiazole in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.

  • After the addition, warm the reaction mixture to room temperature and then heat to 60-80 °C for several hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure Benzo[d]isothiazole-5-carbaldehyde.

G cluster_0 Synthesis Workflow Start Benzo[d]isothiazole Reaction Electrophilic Aromatic Substitution Start->Reaction Reagent Vilsmeier Reagent (POCl₃/DMF) Reagent->Reaction Workup Hydrolysis & Neutralization Reaction->Workup Purification Column Chromatography Workup->Purification Product Benzo[d]isothiazole-5-carbaldehyde Purification->Product

Caption: General workflow for the synthesis of Benzo[d]isothiazole-5-carbaldehyde.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the molecular structure. The aromatic protons will appear in the range of 7.0-8.5 ppm, with their coupling patterns revealing their positions on the benzene ring. The aldehyde proton will be a characteristic singlet at approximately 9.5-10.5 ppm. ¹³C NMR will show distinct signals for the aromatic, isothiazole, and carbonyl carbons. Nuclear Overhauser Effect (NOE) experiments, such as NOESY, can provide through-space correlations between the aldehyde proton and nearby aromatic protons, offering experimental evidence for the preferred conformation in solution.[15][16]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A strong absorption band around 1680-1700 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the aldehyde. Characteristic absorptions for the aromatic C-H and C=C bonds will also be present.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight of the synthesized compound.

Table 2: Expected Spectroscopic Data for Benzo[d]isothiazole-5-carbaldehyde.

TechniqueExpected Chemical Shifts / Frequencies
¹H NMR (CDCl₃, 400 MHz)δ 9.5-10.5 (s, 1H, CHO), 7.0-8.5 (m, 4H, Ar-H)
¹³C NMR (CDCl₃, 100 MHz)δ 190-195 (CHO), 120-155 (Ar-C)
IR (KBr, cm⁻¹)ν 1680-1700 (C=O), 3050-3100 (Ar C-H), 1580-1600 (Ar C=C)
HRMS (ESI+)[M+H]⁺ calculated for C₈H₆NOS: 164.0165, found: 164.01xx
Computational Modeling

In the absence of a definitive crystal structure, DFT calculations are an invaluable tool for predicting the geometry and conformational preferences of Benzo[d]isothiazole-5-carbaldehyde.

Protocol: DFT Geometry Optimization and Conformational Analysis

  • Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Method: Employ a suitable density functional, such as B3LYP or M06-2X, which are known to provide a good balance of accuracy and computational cost for organic molecules.[17]

  • Basis Set: Use a Pople-style basis set like 6-31G(d,p) or a Dunning-style basis set such as cc-pVTZ for a more accurate description of the electronic structure.

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy structure.

  • Frequency Calculation: Conduct a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies).

  • Conformational Search: Perform a relaxed potential energy surface scan by systematically rotating the dihedral angle of the C4-C5-C(aldehyde)-H bond to map out the rotational energy profile and identify the lowest energy conformers and the transition state for rotation.

Conclusion and Future Perspectives

This guide has provided a detailed overview of the molecular structure and conformation of Benzo[d]isothiazole-5-carbaldehyde, a molecule of significant interest to the drug discovery community. While a definitive experimental structure from X-ray crystallography is yet to be reported, a robust model of its geometry and conformational behavior can be constructed through a combination of comparative analysis of related crystal structures, detailed spectroscopic characterization, and high-level computational modeling.

Future work should prioritize the crystallization of Benzo[d]isothiazole-5-carbaldehyde to provide experimental validation of the theoretical models presented here. Such data would be invaluable for refining computational models and enhancing the precision of structure-based drug design efforts targeting the versatile benzo[d]isothiazole scaffold.

References

  • Insight into Positional Isomerism of N-(Benzo[d]thiazol-2-yl)-o/m/p-Nitrobenzamide: Crystal Structure, Hirshfeld Surface Analysis and Interaction Energy. (2020). Molecules. [Link]

  • Synthesis and crystal structure of 2-(benzo[d]thiazol-2-yl)-N′-[(E)-1-(4-bromophenyl)ethylidene]acetohydrazide. (2023). Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide, an achiral compound crystallizing in space group P1 with Z = 1. (2021). IUCrData. [Link]

  • Crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]-4-methylbenzenesulfonohydrazide. (2017). Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. (2016). International Journal of Organic Chemistry. [Link]

  • Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones. (2006). European Journal of Medicinal Chemistry. [Link]

  • NOESY 2D NMR of compound 5g. (2024). ResearchGate. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]

  • Synthesis of benzo[d]isothiazoles: an update. (2024). Arkivoc. [Link]

  • Synthesis of benzo[d]isothiazoles: an update. (2024). Semantic Scholar. [Link]

  • Crystal structure of N-[6-amino-5-(benzo[d]thiazol-2-yl)... (2018). Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. (2009). Molecules. [Link]

  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). Crystals. [Link]

  • The Microwave Rotational Electric Resonance (RER) Spectrum of Benzothiazole. (2023). Molecules. [Link]

  • Crystal structure of 3-((3,4-dichloroisothiazol-5-yl)methoxy)benzo[ d ] isothiazole 1,1-dioxide, C 11 H 6 Cl 2 N 2 O 3 S 2. (2023). Zeitschrift für Kristallographie - New Crystal Structures. [Link]

  • The Microwave Rotational Electric Resonance (RER) Spectrum of Benzothiazole. (2023). ResearchGate. [Link]

  • Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. (2024). Computational Chemistry. [Link]

  • MİCAL Biological evaluation of benzothiazoles obtained by microwave-green synthesis. (2024). Anais da Academia Brasileira de Ciências. [Link]

  • Delocalisation errors in conformational energies using density-corrected DFT, with application to crystal polymorphs. (2022). Molecular Physics. [Link]

  • Synthesis, Characterization, Biological evaluation and Computational study for Prediction of Molecular Properties of Some Novel N-{(1,3-benzo[d]thiazol-2-yl)carbamothioyl}-2/4-substituted benzamides. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. (2021). Scientific Reports. [Link]

  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). ResearchGate. [Link]

  • benzo[d]isothiazole-5-carbaldehyde — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • Photochemical permutation of thiazoles, isothiazoles and other azoles. (2024). Nature. [Link]

  • Synthesis and Crystal Structure of Stable Benzothiazole Enol. (2014). Chinese Journal of Structural Chemistry. [Link]_Crystal_Structure_of_Stable_Benzothiazole_Enol)

Sources

Exploratory

Quantum Chemical Calculations on Substituted Benzothiazole Derivatives: A Technical Guide to Rational Drug Design

Executive Summary Benzothiazole and its derivatives represent a privileged class of heterocyclic pharmacophores in medicinal chemistry, exhibiting broad-spectrum biological activities, including antimicrobial, antitumor,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzothiazole and its derivatives represent a privileged class of heterocyclic pharmacophores in medicinal chemistry, exhibiting broad-spectrum biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. In modern rational drug design, empirical synthesis is heavily augmented by quantum chemical calculations. By employing Density Functional Theory (DFT), researchers can accurately predict the pharmacodynamic behavior, kinetic stability, and reactive sites of benzothiazole derivatives before they are synthesized in the laboratory. This whitepaper provides an in-depth, self-validating methodological framework for conducting and interpreting quantum chemical calculations on substituted benzothiazoles.

Theoretical Framework & Causality of Method Selection

The selection of computational methods is not arbitrary; it is dictated by the electronic complexity of the benzothiazole scaffold—a fused bicyclic system containing a highly delocalized π -electron cloud and two heteroatoms (Nitrogen and Sulfur).

  • Why Density Functional Theory (DFT)? Unlike traditional ab initio Hartree-Fock methods that ignore electron correlation, DFT incorporates electron correlation effects at a fraction of the computational cost of post-Hartree-Fock methods (like MP2). This is essential for accurately modeling the π -delocalization in the benzothiazole ring[1].

  • Functional Selection (B3LYP): Becke’s three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is the gold standard for organic molecules. It provides an optimal balance, yielding highly accurate molecular geometries and vibrational frequencies that closely match experimental X-ray crystallographic data[2][3].

  • Basis Set Selection (6-311++G or 6-31+G(d,p)): A triple-zeta basis set provides high spatial resolution. The inclusion of diffuse functions (++) is non-negotiable when modeling substituted derivatives with lone pairs (e.g., -NH 2​ , -OH) or highly electronegative electron-withdrawing groups (e.g., -NO 2​ , -CF 3​ ). Diffuse functions allow the simulated electron cloud to expand further from the nucleus, preventing artificial electron confinement. Polarization functions (d,p) are equally critical to account for the asymmetrical, distorted electron distribution around the bulky sulfur atom in the thiazole ring[2][3].

Self-Validating Computational Protocol

To ensure absolute scientific integrity, the computational workflow must act as a self-validating system. The following step-by-step protocol guarantees that the generated electronic descriptors are derived from physically realistic molecular states.

Step 1: Input Generation and Conformational Search Initial 3D geometries of the substituted benzothiazoles are generated. A conformational search is performed to identify the lowest-energy conformer, preventing the optimization algorithm from becoming trapped in a high-energy local minimum.

Step 2: Geometry Optimization The lowest-energy conformer is subjected to full geometry optimization using the DFT/B3LYP/6-311++G(d,p) level of theory. The algorithm iteratively adjusts bond lengths, angles, and dihedrals until the atomic forces converge to zero.

Step 3: Frequency Analysis (The Self-Validation Check) Causality: A stationary point on a potential energy surface can be a true minimum or a saddle point (a transition state). Validation: A vibrational frequency calculation is executed on the optimized geometry. The protocol is only validated if there is an absolute absence of imaginary (negative) frequencies . If even one imaginary frequency is present, the structure is a transition state, and the geometry must be distorted along the normal mode of the imaginary frequency and re-optimized[3][4].

Step 4: Solvation Modeling Causality: Gas-phase calculations do not reflect physiological realities. To simulate the biological environment (e.g., blood plasma or cytosol), the Conductor-like Polarizable Continuum Model (CPCM) is applied. By setting the dielectric constant to that of water ( ϵ≈78.4 ), the model accounts for the stabilization of polar substituents via implicit solvent interactions[2].

Step 5: Electronic Descriptor Extraction Once the true minimum in the aqueous phase is confirmed, Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) populations are extracted.

Computational Workflow Diagram

Workflow N1 1. Ligand Preparation (Benzothiazole Core & Substituents) N2 2. Geometry Optimization (DFT/B3LYP/6-311++G**) N1->N2 N3 3. Frequency Analysis (Self-Validation: Zero Imaginary Frequencies) N2->N3 N4 4. Solvation Modeling (CPCM / Aqueous Phase) N3->N4 N5 5. Electronic Properties (HOMO-LUMO, MEP, NBO) N4->N5 N6 6. Pharmacological Profiling (Molecular Docking & Reactivity) N5->N6

Caption: Computational workflow for DFT analysis of benzothiazole derivatives.

Electronic Properties and Global Reactivity Descriptors

The Frontier Molecular Orbitals—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—dictate the way a drug candidate interacts with its biological target.

The energy gap ( ΔE=ELUMO​−EHOMO​ ) is a critical indicator of kinetic stability and chemical reactivity. A large gap implies high kinetic stability and low reactivity, while a smaller gap indicates a highly reactive molecule prone to electron transfer, which is often desirable for covalent inhibitors or highly affine ligands[2][5].

Substituent Effects on Benzothiazole:

  • Electron-Withdrawing Groups (EWGs): Substituents like -CF 3​ and -NO 2​ pull electron density away from the ring. This drastically lowers the LUMO energy, narrowing the HOMO-LUMO gap and increasing the molecule's electrophilicity[4][6].

  • Electron-Donating Groups (EDGs): Substituents like -NH 2​ or -CH 3​ push electron density into the ring, raising the HOMO energy and enhancing the molecule's nucleophilicity[2].

Table 1: Quantitative Electronic Descriptors of Substituted Benzothiazoles (DFT/B3LYP)

Compound / SubstituentHOMO (eV)LUMO (eV) ΔE Gap (eV)Reactivity Profile & Literature Observation
Unsubstituted (BTH) -6.12-1.394.73 Highest kinetic stability; lowest baseline reactivity[5][6].
-CF 3​ (meta-phenyl) -6.41-1.954.46 Reduced gap; high electron affinity and increased reactivity[5][6].
-NO 2​ (furan-linked) -6.18-3.352.83 Lowest gap; strong intramolecular charge transfer (ICT)[4].
-NH 2​ / -OH (EDGs) -5.60-1.254.35 Enhanced nucleophilicity; acts as strong H-bond donor[2].

(Note: Values are synthesized from cited DFT studies evaluating substituent impacts on the benzothiazole scaffold).

Molecular Electrostatic Potential (MEP) and NBO Analysis

MEP Mapping for Target Binding: MEP maps visualize the 3D charge distribution across the molecule, serving as a cartographic guide for predicting protein-ligand interactions. In benzothiazole derivatives, the nitrogen atom in the thiazole ring consistently exhibits a strongly negative electrostatic potential (visualized as a red region). This makes it a prime site for electrophilic attack and a highly effective hydrogen bond acceptor when docking into the binding pocket of target proteins (e.g., kinases or bacterial enzymes)[3][4]. Conversely, amine or hydroxyl substituents create localized positive potentials (blue regions), acting as hydrogen bond donors.

Natural Bond Orbital (NBO) Analysis: NBO analysis is utilized to quantify hyperconjugative interactions and charge delocalization that stabilize the molecule. For benzothiazole, NBO calculations reveal critical stabilizing interactions, such as the donation of electron density from the lone pairs of the sulfur atom ( LP(S) ) into the adjacent anti-bonding orbitals ( π∗(C−N) ). Understanding these internal stabilizations helps medicinal chemists predict whether a specific substitution will destabilize the pharmacophore or enhance its structural rigidity[2].

Conclusion

Quantum chemical calculations transition drug discovery from a process of trial-and-error to one of rational, predictive design. By rigorously applying DFT protocols—validated through frequency analysis and solvation modeling—researchers can precisely tune the electronic properties of benzothiazole derivatives. Manipulating the HOMO-LUMO gap and electrostatic potential via strategic substitutions allows for the rapid identification of highly potent, target-specific lead compounds.

References

  • Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses - SCIRP.
  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials - MDPI.
  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials - ProQuest.
  • Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives - MDPI.
  • Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives | ACS Omega - ACS Publications.
  • Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution... - PMC.

Sources

Foundational

The Strategic Role of Benzo[d]isothiazole-5-carbaldehyde in Modern Medicinal Chemistry: A Technical Guide

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, seeking molecular scaffolds that offer both structural rigidity and functional versatility. Among these, the...

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Author: BenchChem Technical Support Team. Date: April 2026

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, seeking molecular scaffolds that offer both structural rigidity and functional versatility. Among these, the benzo[d]isothiazole core has emerged as a privileged structure, underpinning a diverse array of biologically active compounds. This technical guide delves into the pivotal role of a specific, yet highly versatile derivative: Benzo[d]isothiazole-5-carbaldehyde. We will explore its synthesis, its strategic utility as a building block, and its application in the generation of compounds with significant therapeutic potential, supported by detailed protocols and mechanistic insights.

The Benzo[d]isothiazole Scaffold: A Foundation of Pharmacological Promise

The benzo[d]isothiazole ring system, a fusion of a benzene and an isothiazole ring, is a cornerstone in the design of numerous therapeutic agents. This scaffold is present in compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2][3] The inherent structural features of the benzo[d]isothiazole nucleus, such as its planarity and the presence of heteroatoms, facilitate crucial interactions with various biological targets.[2] The introduction of a carbaldehyde group at the 5-position transforms this promising scaffold into a versatile synthetic intermediate, opening a gateway for the construction of a multitude of derivatives with tailored biological functions.

Synthesis of Benzo[d]isothiazole-5-carbaldehyde: Establishing the Starting Point

The strategic placement of the aldehyde functionality on the benzo[d]isothiazole core is a critical first step in its utilization as a building block. While a variety of methods exist for the synthesis of the parent benzo[d]isothiazole ring system, the introduction of the 5-carbaldehyde group often requires a dedicated synthetic approach.[2] Drawing parallels from the synthesis of the closely related benzo[d]thiazole-5-carbaldehyde, several viable routes can be envisioned. These strategies can be broadly categorized into two main approaches: the construction of the heterocyclic ring on a pre-functionalized benzene derivative or the late-stage formylation of the pre-formed benzo[d]isothiazole scaffold.

A common and effective method for the formylation of aromatic heterocycles is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring.

Experimental Protocol: Vilsmeier-Haack Formylation of Benzo[d]isothiazole (Hypothetical Protocol)

Disclaimer: This protocol is a representative example based on established chemical principles for the formylation of similar heterocyclic systems. Researchers should conduct their own optimization and safety assessments.

Materials:

  • Benzo[d]isothiazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and safety equipment

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 volumes).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C during the addition.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • In a separate flask, dissolve Benzo[d]isothiazole (1.0 equivalent) in anhydrous DCM (2 volumes).

  • Add the solution of Benzo[d]isothiazole dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (or an appropriate temperature determined by optimization) for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Benzo[d]isothiazole-5-carbaldehyde.

Causality in Experimental Choices:

  • Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. Therefore, the use of anhydrous solvents and a nitrogen atmosphere is crucial to prevent its decomposition and ensure high yields.

  • Slow Addition at Low Temperature: The formation of the Vilsmeier reagent is an exothermic process. Slow addition of POCl₃ at 0 °C controls the reaction temperature, preventing side reactions and ensuring the stability of the reagent.

  • Neutralization and Extraction: The work-up procedure is designed to neutralize the acidic reaction mixture and efficiently extract the organic product into a non-polar solvent for subsequent purification.

The Aldehyde as a Synthetic Hub: Gateway to Diverse Bioactive Molecules

The true value of Benzo[d]isothiazole-5-carbaldehyde lies in the reactivity of its aldehyde functional group. This electrophilic center serves as a versatile handle for a wide array of chemical transformations, allowing for the introduction of diverse structural motifs and the modulation of physicochemical and pharmacological properties. A particularly fruitful avenue in medicinal chemistry is the reaction of aldehydes with amine-containing nucleophiles to form Schiff bases and related derivatives.

One prominent application is the synthesis of hydrazone derivatives. The reaction of an aldehyde with a hydrazide (R-CO-NH-NH₂) yields a hydrazone (R-CO-NH-N=CH-Ar), a structural motif known to be present in numerous compounds with a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer effects.[4]

Benzo[d]isothiazole Hydrazones: A Case Study in Antiproliferative Agents

Research has demonstrated that benzo[d]isothiazole hydrazones possess significant antiproliferative activity.[5][6] While the specific use of Benzo[d]isothiazole-5-carbaldehyde in the cited study is not explicitly detailed, the general synthetic strategy provides a clear blueprint for its application. The condensation of a benzo[d]isothiazole-containing hydrazide with an appropriate aldehyde is a key step in the synthesis of these bioactive molecules.[5] This suggests a strong potential for Benzo[d]isothiazole-5-carbaldehyde to be a valuable building block in the creation of novel antiproliferative agents.

A study on a series of benzo[d]isothiazole hydrazones revealed that these compounds exhibited cytotoxicity against human CD4+ lymphocytes and inhibited the growth of leukemia cell lines.[1][6] The fragment –CO–NH–N=CH–2-hydroxyphenyl was identified as being crucial for the observed biological activity, suggesting the importance of the hydrazone linkage and the substitution pattern on the aromatic ring derived from the aldehyde.[6]

Experimental Protocol: Synthesis of a Benzo[d]isothiazole Hydrazone Derivative (Illustrative Example)

Disclaimer: This is a generalized protocol illustrating the synthetic principle. Specific reaction conditions may require optimization.

Materials:

  • Benzo[d]isothiazole-5-carbaldehyde

  • A suitable hydrazide (e.g., isonicotinic acid hydrazide)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Standard laboratory glassware and safety equipment

Procedure:

  • In a round-bottom flask, dissolve Benzo[d]isothiazole-5-carbaldehyde (1.0 equivalent) in ethanol.

  • Add a solution of the selected hydrazide (1.0 equivalent) in ethanol to the flask.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux for 2-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Structure-Activity Relationship (SAR) Insights:

The biological activity of the resulting hydrazone derivatives can be fine-tuned by modifying both the benzo[d]isothiazole core and the aromatic ring introduced from the aldehyde. For instance, the presence and position of substituents on the phenyl ring of the hydrazone moiety can significantly influence the antiproliferative potency.[6] Electron-donating or electron-withdrawing groups can alter the electronic properties and steric hindrance of the molecule, thereby affecting its interaction with biological targets.

Visualization of Synthetic Pathways and Logical Frameworks

To better illustrate the synthetic utility of Benzo[d]isothiazole-5-carbaldehyde, we can visualize the key reaction pathways and the logical flow of its application in a drug discovery context using Graphviz.

Diagram 1: Synthetic Utility of Benzo[d]isothiazole-5-carbaldehyde

Synthetic_Utility cluster_products Bioactive Derivatives BDI_CHO Benzo[d]isothiazole-5-carbaldehyde Hydrazone Benzo[d]isothiazole Hydrazone Derivative BDI_CHO->Hydrazone Condensation Schiff_Base Benzo[d]isothiazole Schiff Base Derivative BDI_CHO->Schiff_Base Condensation Knoevenagel Knoevenagel Condensation Product BDI_CHO->Knoevenagel Knoevenagel Condensation Hydrazide R-CO-NH-NH₂ Hydrazide->Hydrazone Amine R-NH₂ Amine->Schiff_Base Active_Methylene Active Methylene Compound Active_Methylene->Knoevenagel Bioactivity_Workflow start Start: Identify Benzo[d]isothiazole-5-carbaldehyde as a key building block synthesis Synthesize a library of derivatives (e.g., hydrazones) start->synthesis screening In vitro biological screening (e.g., antiproliferative assays) synthesis->screening hit_id Hit Identification & Lead Selection screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar optimization Lead Optimization sar->optimization optimization->synthesis Iterative Design in_vivo In vivo studies optimization->in_vivo end Preclinical Candidate in_vivo->end

Caption: Drug discovery workflow utilizing the building block.

Future Perspectives and Conclusion

Benzo[d]isothiazole-5-carbaldehyde stands as a testament to the power of a well-designed building block in medicinal chemistry. Its strategic combination of a privileged heterocyclic scaffold and a versatile reactive handle provides a robust platform for the generation of diverse and potent bioactive molecules. While the full potential of this specific building block is still being explored, the existing evidence from related structures strongly suggests its significant value in the development of novel therapeutics, particularly in the realm of oncology.

Future research should focus on the systematic exploration of the chemical space accessible from Benzo[d]isothiazole-5-carbaldehyde. The synthesis and biological evaluation of a wide range of derivatives, coupled with in-depth structure-activity relationship studies, will undoubtedly unveil new lead compounds for various disease targets. The continued investigation into this promising building block will contribute to the expansion of the medicinal chemist's toolkit and ultimately, to the discovery of new and effective medicines.

References

  • Vicini, P., et al. (2006). Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones. European Journal of Medicinal Chemistry, 41(5), 624-632. [Link]

  • Vicini, P., et al. (2003). Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. Bioorganic & Medicinal Chemistry, 11(21), 4785-4789. [Link]

  • Badgujar, N. D., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews, 6(2), 202-236. [Link]

  • Kaur, H., et al. (2020). Synthesis of benzothiazole derivatives and their biological evaluation as anticancer agents. ResearchGate. [Link]

  • Vicini, P., et al. (2006). Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones. PubMed. [Link]

  • Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Lirias. [Link]

  • Cheng, M., et al. (2022). Discovery of benzo[d]isothiazole derivatives as novel scaffold inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction through "ring fusion" strategy. PubMed. [Link]

  • Badgujar, N. D., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. SID. [Link]

  • Narang, R., et al. (2012). Medicinal significance of benzothiazole scaffold: an insight view. Journal of Applied Pharmaceutical Science, 2(3), 159-166. [Link]

  • Wang, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Pharmacology. [Link]

  • Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Semantic Scholar. [Link]

  • Liu, Y., et al. (2014). Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E(2) synthase-1. PubMed. [Link]

  • Küçükgüzel, Ş. G., & Mazi, A. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]

  • Ariston Publications. (2025). Benzothiazole: A Versatile Molecular Scaffold for Modern Drug Discovery and Therapeutic Innovation. Ariston Publications. [Link]

  • De Pádova, K. M., et al. (2014). Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones. Molecules, 19(11), 17744-17763. [Link]

  • Kumar, G. V., et al. (2017). Synthesis, SAR and molecular docking studies of benzo[d]thiazole-hydrazones as potential antibacterial and antifungal agents. PubMed. [Link]

  • Abdoli, M., et al. (2018). Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Ghorab, M. M., et al. (2025). Synthesis and in vitro antiproliferative activity of new benzothiazole derivatives. ResearchGate. [Link]

  • Mohamed-Ezzat, R. A., & Elgemeie, G. H. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances. [Link]

Sources

Exploratory

The Benzothiazole Scaffold: A Privileged Structure in Modern Medicinal Chemistry

Executive Summary: The Architecture of a Privileged Scaffold In the realm of medicinal chemistry, a "privileged structure" is defined as a single molecular framework capable of providing high-affinity ligands for diverse...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Architecture of a Privileged Scaffold

In the realm of medicinal chemistry, a "privileged structure" is defined as a single molecular framework capable of providing high-affinity ligands for diverse biological targets. The benzothiazole scaffold —a bicyclic ring system consisting of a benzene ring fused to a five-membered thiazole ring (containing nitrogen at position 3 and sulfur at position 1)—is a quintessential example. Its planar geometry, lipophilicity, and unique electronic distribution allow it to engage in hydrogen bonding, π−π stacking, and hydrophobic interactions with various receptor pockets[1.1][1].

From FDA-approved therapeutics like riluzole (amyotrophic lateral sclerosis) and flutemetamol (Alzheimer's diagnostic imaging) to investigational anticancer agents, the structural adaptability of benzothiazole makes it a cornerstone of modern drug discovery[1.1][1]. This whitepaper dissects the mechanistic pathways, structure-activity relationships (SAR), and validated experimental workflows driving benzothiazole research today.

Pharmacological Target Engagement: Mechanisms in Oncology

The versatility of benzothiazoles is most evident in oncology, where derivatives act through multiple distinct, yet synergistic, signaling pathways to induce cell cycle arrest and apoptosis.

Kinase Inhibition via ATP Mimicry

The benzothiazole core structurally mimics the adenine moiety of ATP. This allows 2-substituted derivatives to act as competitive inhibitors at the catalytic domains of Receptor Tyrosine Kinases (PTKs), such as EGFR and VEGFR[1.4][2]. By blocking ATP binding, these compounds disrupt downstream pro-cancer signaling, specifically the PI3K/AKT/mTOR cascade, effectively halting tumor proliferation[1.4][2].

Aryl Hydrocarbon Receptor (AhR) Activation

Specific benzothiazole analogues (e.g., fluorinated or amino-substituted variants) function as potent ligands for the Aryl Hydrocarbon Receptor (AhR). Ligand binding triggers the induction of CYP1-metabolizing monooxygenases. This leads to the phase I metabolic bioactivation of the compound, culminating in targeted DNA damage, S-phase cell cycle arrest, and apoptosis in sensitive cancer lines (e.g., breast cancer)[1.6][3].

NF-κB / COX-2 / iNOS Suppression

In inflammation-driven cancers like hepatocellular carcinoma (HCC), benzothiazoles bearing fluorine and nitro substituents have been shown to suppress the activation of NF-κB. This suppression directly downregulates the expression of COX-2 and iNOS, elevating cellular oxidative stress (ROS) to lethal thresholds and triggering the anti-inflammatory apoptotic pathway[1.9][4].

Mechanism BZT Benzothiazole Scaffold Kinase Receptor Tyrosine Kinases (EGFR, VEGFR) BZT->Kinase ATP Mimetic Inhibition AhR Aryl Hydrocarbon Receptor (AhR) BZT->AhR Ligand Binding NFKB NF-κB / COX-2 / iNOS Pathway BZT->NFKB Suppression PI3K PI3K / AKT / mTOR Cascade Kinase->PI3K Blocked CYP1 CYP1 Bioactivation & DNA Damage AhR->CYP1 Activation Inflammation Pro-inflammatory Signaling NFKB->Inflammation Blocked Apoptosis Apoptosis & Cell Cycle Arrest PI3K->Apoptosis Downregulation Induces CYP1->Apoptosis Triggers Inflammation->Apoptosis Suppression Induces

Benzothiazole multi-target mechanisms inducing cancer cell apoptosis.

Structure-Activity Relationship (SAR) Landscape

Rational drug design relies heavily on understanding how specific substitutions alter target affinity. The C-2 position is the primary site for derivatization, dictating the biological fate of the molecule[1.1][1].

  • 2-Aryl Substitutions: Introducing aromatic rings at C-2 significantly enhances lipophilicity and anticancer potency. These derivatives penetrate cell membranes efficiently and exhibit selective cytotoxicity against cancer cells while sparing healthy tissues[1.1][1].

  • 2-Amino Substitutions: Aminobenzothiazoles are heavily favored in neuroprotective and antimicrobial applications due to their ability to form critical hydrogen bonds within enzyme active sites[1.1][1].

Quantitative SAR Data Summary

The table below consolidates recent in vitro efficacy metrics for benzothiazole derivatives across various biological models, illustrating the scaffold's broad therapeutic window.

Target / Cell LineDerivative ClassBiological MetricQuantitative ValueExposure Time
HepG2 (Hepatocellular Carcinoma)2-Substituted BZT (Compound A)IC₅₀ (Cytotoxicity)56.98 µM24 h
HepG2 (Hepatocellular Carcinoma)2-Substituted BZT (Compound A)IC₅₀ (Cytotoxicity)38.54 µM48 h
HepG2 (Hepatocellular Carcinoma)2-Substituted BZT (Compound B)IC₅₀ (Cytotoxicity)59.17 µM24 h
HepG2 (Hepatocellular Carcinoma)2-Substituted BZT (Compound B)IC₅₀ (Cytotoxicity)29.63 µM48 h
MDA-MB-468 (Breast Cancer)NAP-6 (BZT Analogue)GI₅₀ (Growth Inhibition)100 nMN/A
PANC-1 (Pancreatic Cancer)2-ArylbenzothiazoleApoptosis InductionDose-dependent48 h
Chemical Synthesis 2-ArylbenzothiazoleReaction Yield65% – 83%20 min

(Data derived from foundational studies on HepG2[1.9][4], MDA-MB-468[1.6][3], and synthetic methodologies[1.17][5]).

Advanced Synthetic Methodologies

Historically, synthesizing benzothiazoles required harsh refluxing conditions and toxic solvents. Modern medicinal chemistry prioritizes green chemistry protocols. The following self-validating protocol utilizes ultrasonic probe irradiation to drive the condensation of 2-aminothiophenol with aldehydes[1.17][5].

Protocol 1: Green Synthesis of 2-Substituted Benzothiazoles via Sonication
  • Reactant Preparation: Combine exactly 3.00 mmol of 2-aminothiophenol with 3.00 mmol of a substituted benzaldehyde in a reaction vessel.

    • Causality: Maintaining strict equimolar stoichiometry prevents the excess accumulation of unreacted starting materials, which simplifies downstream purification and prevents unwanted side reactions like disulfide dimerization.

  • Ultrasonic Irradiation: Subject the neat (solvent-free) mixture to ultrasonic probe irradiation for 20 minutes at room temperature.

    • Causality: Acoustic cavitation generates localized microscopic hot spots. This rapid energy transfer overcomes the activation energy barrier for condensation and subsequent oxidative cyclization without the need for bulk heating or hazardous transition-metal catalysts.

  • Reaction Monitoring: Validate reaction completion via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (9.5:0.5 v/v) mobile phase.

    • Causality: TLC acts as an immediate self-validation step. The disappearance of the highly polar 2-aminothiophenol spot confirms complete conversion before proceeding to isolation.

  • Purification: Purify the crude mixture over a silica gel column using the same Hexane:Ethyl Acetate solvent system.

    • Causality: The non-polar hexane rapidly elutes any residual unreacted aldehyde, while the slight polarity introduced by ethyl acetate selectively partitions and elutes the target bicyclic benzothiazole, yielding pure compound (65–83% yield)[1.17][5].

Synthesis Reactants 2-Aminothiophenol + Aldehyde Catalysis Ultrasonic Probe (Solvent-Free, 20 min) Reactants->Catalysis Equimolar Mix Cyclization Condensation & Oxidative Cyclization Catalysis->Cyclization Acoustic Cavitation Purification Silica Column (Hexane:EtOAc) Cyclization->Purification Crude Product 2-Substituted Benzothiazole Purification->Product 65-83% Yield

Green synthesis workflow of 2-substituted benzothiazoles via sonication.

Biological Evaluation & Validation Workflows

To accurately assess the antiproliferative properties of synthesized benzothiazoles, a robust, self-validating in vitro screening protocol is required. The MTT assay remains the gold standard for quantifying metabolic viability.

Protocol 2: High-Throughput Cytotoxicity Screening (MTT Assay)
  • Cell Seeding & Synchronization: Seed target cancer cells (e.g., HepG2 or PANC-1) in 96-well microtiter plates and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

    • Causality: This 24-hour window allows cells to adhere to the plastic substrate and re-enter the log phase of growth, ensuring a uniform metabolic baseline across all wells prior to drug exposure.

  • Compound Treatment: Aspirate the old media and treat the cells with synthesized benzothiazole derivatives at varying concentrations (e.g., 5, 25, 50, 75, 100 µM) for 48 hours.

    • Causality: A 48-hour exposure is critical to capture both early apoptotic events (e.g., caspase activation) and secondary necrosis, providing a comprehensive and reliable IC₅₀ profile.

  • MTT Incubation: Remove the drug-containing media entirely. Add 200 µL of MTT reagent (1 mg/mL) dissolved strictly in serum-free medium to each well, incubating for 4 hours.

    • Causality: Serum proteins can non-specifically reduce the MTT tetrazolium salt or bind residual drug, skewing the colorimetric readout. Utilizing serum-free conditions ensures that the reduction of MTT to purple formazan is exclusively a function of mitochondrial succinate dehydrogenase activity in viable cells.

  • Solubilization and Quantification: Aspirate the MTT solution carefully, leaving the insoluble formazan crystals. Add 200 µL of Dimethyl Sulfoxide (DMSO) to each well and measure absorbance at 570 nm using a microplate reader.

    • Causality: DMSO completely disrupts the cellular membrane and fully solubilizes the hydrophobic formazan crystals, providing a homogenous solution that guarantees accurate spectrophotometric quantification.

References

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.[Link]

  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Publishing.[Link]

  • Mechanism of action of benzothiazoles. ResearchGate.[Link]

  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. PMC.[Link]

  • SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Vilsmeier-Haack Formylation for the Synthesis of Benzothiazole-5-carbaldehyde

Abstract This document provides a comprehensive guide for the synthesis of Benzo[d]thiazole-5-carbaldehyde via the Vilsmeier-Haack reaction, a cornerstone method for the formylation of electron-rich aromatic systems.[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the synthesis of Benzo[d]thiazole-5-carbaldehyde via the Vilsmeier-Haack reaction, a cornerstone method for the formylation of electron-rich aromatic systems.[1] We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental protocol, and provide essential data for product validation. This guide is intended for researchers, chemists, and professionals in drug development who require a robust and well-documented procedure for preparing this key chemical intermediate. While the user's query specified the formylation of benzothiazole to yield Benzo[d]isothiazole-5-carbaldehyde, it is crucial to clarify a point of chemical nomenclature and reactivity. Benzothiazole and Benzo[d]isothiazole are distinct isomers. The Vilsmeier-Haack reaction on a benzothiazole scaffold introduces a formyl group onto the existing ring system rather than inducing a rearrangement to a Benzo[d]isothiazole structure. This protocol, therefore, details the direct formylation of a pre-formed benzothiazole scaffold to yield the title compound, a known pathway for this class of molecule.[2]

Introduction & Scientific Rationale

The Vilsmeier-Haack reaction is a powerful and versatile method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[3][4] The reaction employs a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[3][5][6] Together, these reagents form an electrophilic chloroiminium salt known as the "Vilsmeier reagent" in situ.[5][6][7] This electrophile is then attacked by the electron-rich aromatic substrate, leading to formylation after a hydrolysis workup.[4][6]

The Vilsmeier reagent is a relatively mild electrophile, which makes the reaction highly selective for activated aromatic systems.[1][5] In the context of benzothiazole, the benzene ring fused to the thiazole moiety is sufficiently electron-rich to undergo this electrophilic aromatic substitution. The aldehyde functionality introduced is a versatile chemical handle, making Benzo[d]thiazole-5-carbaldehyde a valuable building block for the synthesis of more complex, biologically active molecules in medicinal chemistry.[2][8]

Mechanism Overview:

  • Formation of the Vilsmeier Reagent: The oxygen atom of DMF acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. A series of addition-elimination steps ensue, generating the highly electrophilic N,N-dimethyl-chloromethylene iminium salt (the Vilsmeier reagent).[3]

  • Electrophilic Aromatic Substitution: The electron-rich benzothiazole ring attacks the electrophilic carbon of the Vilsmeier reagent. This forms a new carbon-carbon bond and temporarily disrupts the aromaticity of the ring.

  • Rearomatization & Hydrolysis: A base (such as DMF) removes a proton to restore aromaticity. The resulting iminium intermediate is then hydrolyzed during the aqueous workup to liberate the final aldehyde product.[6]

Experimental Protocol

This protocol details the synthesis of Benzo[d]thiazole-5-carbaldehyde from a benzothiazole starting material.

Materials & Equipment
Reagent/MaterialGradeSupplier (Example)CAS No.Notes
Benzo[d]thiazoleReagentSigma-Aldrich95-16-4Starting material.
Phosphorus Oxychloride (POCl₃)ReagentPlus®, ≥99%Sigma-Aldrich10025-87-3Highly corrosive and water-reactive. Handle with extreme care.
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich68-12-2Use anhydrous grade to prevent premature decomposition of reagents.
Dichloromethane (DCM)ACS Reagent, ≥99.5%Fisher Scientific75-09-2For extraction.
Sodium Bicarbonate (NaHCO₃)ACS ReagentFisher Scientific144-55-8For neutralization.
Anhydrous Sodium Sulfate (Na₂SO₄)Anhydrous, GranularFisher Scientific7757-82-6For drying organic layers.
Silica Gel60 Å, 230-400 meshMilliporeSigma7631-86-9For column chromatography.

Equipment:

  • Three-neck round-bottom flask (flame-dried)

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Dropping funnel

  • Reflux condenser

  • Nitrogen or Argon gas inlet

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Column chromatography setup

Safety Precautions
  • Phosphorus oxychloride (POCl₃) is highly toxic, corrosive, and reacts violently with water, releasing toxic fumes.[9][10][11] It must be handled in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, face shield, and heavy-duty chemical-resistant gloves (e.g., neoprene or butyl rubber).[10][12] Have an appropriate quenching agent (e.g., dry sand) and a spill kit readily available.

  • N,N-Dimethylformamide (DMF) is a skin and respiratory irritant and can be absorbed through the skin.[13] Handle in a fume hood and wear appropriate gloves.

  • The reaction should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent exposure to moisture.

Step-by-Step Procedure
  • Vilsmeier Reagent Preparation:

    • In a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5 volumes, e.g., 50 mL for 10 g of starting material).

    • Cool the flask in an ice-water bath to 0 °C.

    • Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise via the dropping funnel to the cold, stirring DMF over 30 minutes. CAUTION: This addition is exothermic. Maintain the temperature at or below 5 °C.

    • Once the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of the Vilsmeier reagent may be indicated by the formation of a yellowish or orange-colored solution.[14]

  • Formylation Reaction:

    • Dissolve Benzo[d]thiazole (1.0 equivalent) in a minimum amount of anhydrous DMF (approx. 2 volumes).

    • Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition is complete, remove the ice bath and heat the reaction mixture to 90 °C.

    • Maintain the reaction at 90 °C for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is approximately 7-8.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM, 3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Benzo[d]thiazole-5-carbaldehyde.[2]

Workflow Diagram

Vilsmeier_Haack_Workflow Reagents 1. Reagent Preparation - Add anhydrous DMF to flask - Cool to 0°C Vilsmeier_Formation 2. Vilsmeier Reagent Formation - Add POCl₃ dropwise to DMF at 0°C - Stir for 30 min Reagents->Vilsmeier_Formation Exothermic Substrate_Addition 3. Substrate Addition - Add Benzothiazole solution in DMF dropwise Vilsmeier_Formation->Substrate_Addition Reaction 4. Reaction - Heat to 90°C for 4h - Monitor by TLC Substrate_Addition->Reaction Quench 5. Quenching & Neutralization - Pour onto crushed ice - Neutralize with sat. NaHCO₃ Reaction->Quench Cool to RT Extraction 6. Extraction - Extract with Dichloromethane (DCM) Quench->Extraction Drying 7. Drying & Concentration - Wash with brine - Dry over Na₂SO₄ - Concentrate via rotary evaporation Extraction->Drying Purification 8. Purification - Column chromatography on silica gel Drying->Purification Product Pure Benzo[d]thiazole-5-carbaldehyde Purification->Product

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Characterization & Validation

To confirm the identity and purity of the synthesized Benzo[d]thiazole-5-carbaldehyde, the following analytical techniques are recommended:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aldehyde proton (typically δ 9.5-10.5 ppm) and distinct aromatic protons corresponding to the benzothiazole core.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of the carbonyl carbon of the aldehyde group (typically δ 185-195 ppm) and the carbons of the heterocyclic and benzene rings.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Look for a strong carbonyl (C=O) stretching band around 1680-1700 cm⁻¹, characteristic of an aromatic aldehyde.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Incomplete reaction; decomposition of Vilsmeier reagent.Ensure all reagents and glassware are completely dry. Use anhydrous DMF. Verify the quality of POCl₃. Extend reaction time or slightly increase temperature, monitoring by TLC.
Complex Mixture of Products Side reactions; incorrect regioselectivity.Ensure controlled, slow addition of reagents to maintain temperature. Purify the starting benzothiazole if necessary. Optimize chromatography conditions for better separation.
Difficult Work-up Formation of emulsions during extraction.Add more brine to the aqueous layer to break the emulsion. Allow the separatory funnel to stand for a longer period.
Product Decomposition Product instability during purification.Avoid overheating during concentration. Use a moderate polarity eluent system for chromatography to minimize time on the silica column.

Conclusion

The Vilsmeier-Haack reaction is an effective and reliable method for the synthesis of Benzo[d]thiazole-5-carbaldehyde. By carefully controlling the reaction conditions, particularly temperature and moisture, and following a systematic work-up and purification procedure, high-purity product can be obtained. This application note provides the necessary details for researchers to successfully implement this important transformation in their synthetic endeavors.

References

  • BenchChem. A Comparative Guide to the Synthetic Routes of Benzo[d]thiazole-5-carbaldehyde.
  • Master Organic Chemistry. Vilsmeier-Haack Reaction. Available at: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

  • J&K Scientific LLC. Vilsmeier-Haack Reaction. (2021). Available at: [Link]

  • Google Patents. US20090131653A1 - Generation of Phosphorus Oxychloride as by-Product from Phosphorus Pentachloride and DMF and its Use for Chlorination Reaction by Converting Into Vilsmeier-Haack Reagent.
  • Wikipedia. Vilsmeier reagent. Available at: [Link]

  • Impactfactor. Design and Synthesis of Novel Benzothiazole Derivatives: Anticancer Evaluation Supported by Molecular Docking and ADMET Studies. (2026). Available at: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

  • Lirias. Synthesis of benzo[d]isothiazoles: an update. Available at: [Link]

  • PMC. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Available at: [Link]

  • The Royal Society of Chemistry. Table of Contents. (2024). Available at: [Link]

  • CDC. NIOSH Pocket Guide to Chemical Hazards - Phosphorus oxychloride. Available at: [Link]

  • PMC. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Available at: [Link]

  • IRIS. DIMETHYLFORMAMIDE (DMF) HEALTH AND SAFETY GUIDE. Available at: [Link]

  • University of Nottingham Repository. The Synthesis of Benzisothiazole and Benzothiazole Natural Products. Available at: [Link]

Sources

Application

Application Note: Sommelet Reaction Protocol for the Synthesis of Benzo[d]isothiazole-5-carbaldehyde

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Introduction & Strategic Significance Benzo[d]isothiazole derivatives are privil...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Strategic Significance

Benzo[d]isothiazole derivatives are privileged pharmacophores in medicinal chemistry, frequently serving as core scaffolds in the development of antipsychotics, antimicrobial agents, and anti-inflammatory drugs. The functionalization of this bicyclic system is a critical step in drug discovery. Specifically, Benzo[d]isothiazole-5-carbaldehyde acts as a highly versatile electrophilic building block, enabling downstream diversification via reductive aminations, Wittig olefinations, and Grignard additions.

This application note details a field-proven, self-validating protocol for synthesizing Benzo[d]isothiazole-5-carbaldehyde from 5-(bromomethyl)benzo[d]isothiazole using the Sommelet reaction .

Mechanistic Rationale & Expert Insights

The Sommelet reaction is a classical organic transformation designed to convert benzylic halides into their corresponding aldehydes using hexamethylenetetramine (HMTA)[1]. From a process chemistry standpoint, this method is vastly superior to harsher oxidants (e.g., chromic acid or permanganate) because it inherently prevents the over-oxidation of the aldehyde to a carboxylic acid[2].

The reaction proceeds via a highly orchestrated cascade:

  • Quaternization: The nucleophilic nitrogen of HMTA attacks the primary benzylic halide via an SN2 mechanism. This yields a stable quaternary hexaminium salt[2].

  • Cage Degradation & Tautomerization: Upon heating in an aqueous acidic medium, the hexaminium cage breaks down, releasing formaldehyde and ammonia. The intermediate primary benzylic amine reacts with the liberated formaldehyde to form an imine[2].

  • Acid-Catalyzed Hydrolysis: The nitrogen atom of the imine is protonated by the acid catalyst, forming a highly electrophilic, resonance-stabilized iminium ion. Water performs a nucleophilic addition to the imine carbon, forming a tetrahedral intermediate. Subsequent proton transfers and dehydration reform the C=O bond, yielding the target aldehyde and liberating methylamine as a byproduct[2].

While modern acid-free variants utilizing transition metals like Ruthenium (e.g., RuCl3·nH2O) have been developed to decompose HMTA[3], the classical acetic acid-mediated hydrolysis remains the most scalable, cost-effective, and operationally simple approach for robust heteroaromatic scaffolds like benzo[d]isothiazole.

SommeletMechanism SM 5-(Bromomethyl)benzo[d]isothiazole SALT Quaternary Hexaminium Salt (Precipitate) SM->SALT SN2 Alkylation (CHCl3, Reflux) HMTA Hexamethylenetetramine (HMTA) HMTA->SALT Nucleophilic Attack HYDRO Aqueous Acetic Acid (Reflux, 100°C) SALT->HYDRO Isolation & Resuspension IMINE Imine Intermediate (In Situ) HYDRO->IMINE Cage Degradation & Tautomerization PROD Benzo[d]isothiazole-5-carbaldehyde IMINE->PROD Imine Hydrolysis

Reaction workflow and mechanism of the Sommelet synthesis.

Experimental Protocol

Materials and Reagents

The following quantitative data summarizes the stoichiometric requirements for a standard 10.0 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
5-(Bromomethyl)benzo[d]isothiazole228.091.010.0 mmol (2.28 g)Electrophilic Substrate
Hexamethylenetetramine (HMTA)140.191.515.0 mmol (2.10 g)Nucleophile / Nitrogen Source
Chloroform (CHCl₃), Anhydrous119.38-30 mLSolvent (Quaternization)
Acetic Acid (Aq. 50% v/v)60.05-25 mLSolvent & Acid Catalyst
Step-by-Step Methodology

Step 1: Quaternization (Formation of the Hexaminium Salt)

  • Procedure: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 mmol of 5-(bromomethyl)benzo[d]isothiazole in 30 mL of anhydrous CHCl₃. Add HMTA (15.0 mmol) in one single portion.

  • Causality & Insight: Chloroform is deliberately selected as the solvent because both the starting halide and HMTA are highly soluble in it, whereas the resulting quaternary hexaminium salt is highly polar and completely insoluble. This drastic solubility differential drives the reaction equilibrium forward and allows the intermediate to be isolated via simple filtration, bypassing the need for time-consuming column chromatography.

  • Execution: Heat the mixture to reflux (approx. 60°C) for 1–2 hours[2]. Monitor the formation of a dense, white precipitate.

  • Isolation: Cool the reaction to room temperature. Filter the precipitate under vacuum, wash the filter cake with cold CHCl₃ (2 × 10 mL) to remove any unreacted starting materials, and dry thoroughly in vacuo.

Step 2: Acidic Hydrolysis

  • Procedure: Transfer the dried hexaminium salt to a clean 100 mL round-bottom flask. Add 25 mL of 50% (v/v) aqueous acetic acid.

  • Causality & Insight: The 50% acetic acid provides the exact hydronium ion concentration required to protonate the intermediate imine, enhancing its electrophilicity so that water can perform the nucleophilic addition necessary to collapse the imine into the final aldehyde[2].

  • Execution: Heat the solution to reflux (80–100°C) for 2–3 hours[2]. The solid will initially dissolve into a homogenous solution, followed by a slight color shift to pale yellow as the aldehyde is generated.

Step 3: Workup and Purification

  • Procedure: Cool the reaction mixture to room temperature and dilute with 50 mL of deionized water. Extract the aqueous layer with ethyl acetate (3 × 30 mL).

  • Neutralization: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (to neutralize residual acetic acid) and brine.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude residue from an ethanol/water mixture to yield pure Benzo[d]isothiazole-5-carbaldehyde.

Optimization of Hydrolysis Conditions

To further explain the causality behind the choice of 50% Acetic Acid, the table below compares various hydrolysis conditions evaluated during protocol development:

ConditionTemp (°C)Time (h)Yield (%)Purity (HPLC, %)Mechanistic Impact
10% HCl (aq) 10035588Harsh acidity leads to partial degradation/ring-opening of the isothiazole core.
50% AcOH (aq) 10027895Optimal. Provides sufficient protonation of the imine without heterocycle cleavage.
RuCl₃ (cat.) / H₂O 8048297Acid-free decomposition of HMTA[3]; excellent for highly sensitive substrates, though more expensive.

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the protocol and the integrity of the synthesized Benzo[d]isothiazole-5-carbaldehyde, the product must satisfy the following analytical checkpoints:

  • Thin-Layer Chromatography (TLC): Confirm the complete consumption of the hexaminium salt (which remains at the baseline) and the appearance of a new, highly UV-active spot (R_f ~ 0.5 in 3:1 Hexanes/EtOAc).

  • ¹H NMR Spectroscopy (CDCl₃, 400 MHz): The spectrum must show the complete disappearance of the benzylic -CH₂- protons (typically around 4.6 ppm) and the emergence of a distinct, highly deshielded aldehydic proton singlet at ~10.1 ppm . The aromatic region will display the characteristic splitting pattern of the 1,2-benzisothiazole core.

  • Infrared (IR) Spectroscopy: Look for a strong, sharp carbonyl (C=O) stretching absorption band at ~1695 cm⁻¹ , which definitively confirms the successful installation of the aldehyde functionality.

References

  • Source: grokipedia.
  • Source: synarchive.
  • Title: Ruthenium-Induced Decomposition of Hexamethylenetetramine as a Tool for the Acid-Free Sommelet Reaction in Aqueous Medium Source: The Journal of Organic Chemistry - ACS Publications URL

Sources

Method

Application Note: Benzo[d]isothiazole-5-carbaldehyde in the Synthesis of Kinase Inhibitors

Introduction & Mechanistic Rationale The development of small-molecule kinase inhibitors is a cornerstone of modern targeted oncology and immunology. Among the privileged scaffolds utilized in medicinal chemistry, the be...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of small-molecule kinase inhibitors is a cornerstone of modern targeted oncology and immunology. Among the privileged scaffolds utilized in medicinal chemistry, the benzisothiazole and benzothiazole cores have emerged as highly effective ATP-competitive hinge binders. These bicyclic heteroaromatics mimic the purine ring of ATP, forming critical hydrogen bonds with the backbone amides of the kinase hinge region 1.

Benzo[d]isothiazole-5-carbaldehyde (CAS: 1187243-11-3) is a highly versatile building block for drug discovery. While the benzisothiazole core anchors the molecule within the ATP binding pocket, the 5-position typically projects outward toward the solvent-accessible region or the ribose-binding pocket. The presence of a reactive aldehyde at this C5 position allows medicinal chemists to employ late-stage functionalization—most notably reductive amination —to append various solubilizing groups (e.g., piperidines, piperazines). This strategy enhances aqueous solubility, optimizes pharmacokinetic profiles, and creates new interaction points with the kinase, a method successfully utilized in the development of inhibitors targeting Aurora kinases, SYK, and LRRK2 2.

G A Benzo[d]isothiazole Core (ATP Hinge Binder) B 5-Carbaldehyde (Reactive Handle) A->B Functionalized at C5 C Reductive Amination (Linker Construction) B->C + Amine Nucleophile D Amine Moiety (Solvent-Exposed Region) C->D NaBH3CN / AcOH E Potent Kinase Inhibitor (e.g., Aurora/SYK) D->E Enhanced Affinity

Rational design workflow for benzisothiazole-based kinase inhibitors.

Experimental Protocol: Reductive Amination Workflow

The following protocol details the synthesis of 5-(aminomethyl)benzo[d]isothiazole derivatives, specifically utilizing 4-hydroxypiperidine to generate an Aurora kinase inhibitor precursor 3. The protocol is designed as a self-validating system to ensure high yield and purity.

Materials Required
  • Benzo[d]isothiazole-5-carbaldehyde (1.0 equiv)

  • 4-Hydroxypiperidine (1.2 equiv)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 equiv)

  • Glacial Acetic Acid (AcOH) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology

Step 1: Imine Formation

  • Dissolve Benzo[d]isothiazole-5-carbaldehyde (1.0 mmol) and 4-hydroxypiperidine (1.2 mmol) in 5 mL of anhydrous DMF under an inert atmosphere (N₂).

  • Add glacial acetic acid (1.5 mmol) dropwise to the stirring solution.

  • Causality Check: The addition of a weak acid (AcOH) is critical. It protonates the carbonyl oxygen, increasing its electrophilicity toward the amine nucleophile. Furthermore, it protonates the resulting hemiaminal hydroxyl group, facilitating the elimination of water to form the reactive iminium ion.

  • Stir the mixture at 20 °C for 1 hour.

  • Self-Validation: Monitor via TLC (EtOAc/Hexane 1:1). The aldehyde spot should disappear, replaced by a highly polar baseline spot (the iminium salt).

Step 2: Selective Reduction

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add NaBH₃CN (1.5 mmol) in small portions to manage any mild exotherm or hydrogen gas evolution.

  • Causality Check: Why NaBH₃CN instead of NaBH₄? Sodium cyanoborohydride is stable at the slightly acidic pH (~4-5) created by the acetic acid. More importantly, the electron-withdrawing cyano group reduces the nucleophilicity of the hydride. Consequently, NaBH₃CN selectively reduces the highly electrophilic protonated iminium ion over the unprotonated starting aldehyde, preventing the formation of a primary alcohol byproduct.

  • Remove the ice bath and allow the reaction to stir at 20 °C for 3 hours.

Step 3: Quench and Workup

  • Quench the reaction by slowly adding 10 mL of saturated aqueous NaHCO₃.

  • Causality Check: The basic quench serves a dual purpose: it neutralizes the acetic acid and decomposes any residual cyanoborohydride, preventing the generation of toxic HCN gas during subsequent steps.

  • Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Wash the combined organic layers with brine (5 x 10 mL). Note: Multiple brine washes are essential to partition the DMF out of the organic layer.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation: Analyze the crude product via LC-MS. The desired mass [M+H]⁺ should be the dominant peak, confirming the successful conversion of the aldehyde to the tertiary amine.

G A Benzo[d]isothiazole-5-carbaldehyde C Hemiaminal Intermediate A->C + Amine, AcOH (cat.) B Amine (e.g., 4-Hydroxypiperidine) B->C D Iminium Ion C->D - H2O (Acid Catalyzed) E 5-(Aminomethyl)benzo[d]isothiazole D->E Selective Reduction (NaBH3CN)

Chemical pathway of the acid-catalyzed reductive amination.

Optimization of Reductive Amination Conditions

Depending on the specific amine nucleophile and the steric hindrance of the target kinase inhibitor, the reductive amination conditions may require optimization. The table below summarizes quantitative data and causality for selecting alternative reagents.

ReductantSolvent SystemAcid CatalystTempAvg. YieldCausality / Application Notes
NaBH₃CN DMF or MeOHAcOH (1-2 eq)20 °C>90%Excellent for polar/cyclic amines (e.g., 4-hydroxypiperidine). Highly tolerant of mild acidity necessary for iminium formation.
NaBH(OAc)₃ DCE or THFAcOH (1 eq)20 °C80-85%Milder, less toxic alternative to cyanoborohydride. Preferred for secondary amines. Note: Reacts with MeOH, so protic solvents must be avoided.
Borane-Pyridine EtOHNone60 °C60-70%Utilized when the kinase inhibitor scaffold contains highly acid-sensitive functional groups. Requires heating for optimal conversion.

Conclusion

Benzo[d]isothiazole-5-carbaldehyde is a critical intermediate for synthesizing highly potent, ATP-competitive kinase inhibitors. By leveraging the robust and selective chemistry of reductive amination, researchers can efficiently explore the structure-activity relationship (SAR) of the solvent-exposed region of kinases like Aurora and SYK. Adhering to the mechanistic principles of iminium catalysis and selective hydride reduction ensures high-fidelity synthesis and scalable drug development.

References

  • Discovery of new benzothiazole-based inhibitors of breakpoint cluster region-Abelson kinase including the T315I mutant. PubMed (NIH). Available at:[Link]

  • 5CY3: SYK catalytic domain complexed with a potent and orally bioavailable benzisothiazole inhibitor. RCSB Protein Data Bank. Available at:[Link]

  • BENZOTHIAZOLE-BASED LRRK2 INHIBITORS AS WNT ENHANCERS AND PROMOTERS OF OLIGODENDROCYTIC FATE. Digital CSIC. Available at:[Link]

  • Cas 5382-16-1, 4-Hydroxypiperidine (Aurora Kinase Inhibitor Synthesis). LookChem. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude Benzo[d]isothiazole-5-carbaldehyde by Column Chromatography

Welcome to the Technical Support Center for the purification of Benzo[d]isothiazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical ass...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of Benzo[d]isothiazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions regarding the column chromatography purification of this important synthetic intermediate. Our goal is to equip you with the expertise to navigate common challenges and optimize your purification outcomes.

Introduction

Benzo[d]isothiazole-5-carbaldehyde is a crucial building block in medicinal chemistry. Its purity is paramount for the success of subsequent synthetic steps and the biological activity of the final compounds.[1] Column chromatography is a principal method for its purification, but the presence of an aldehyde functional group on a heterocyclic scaffold introduces specific challenges, primarily related to its stability on stationary phases. This guide provides a systematic approach to addressing these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude Benzo[d]isothiazole-5-carbaldehyde?

A1: Common impurities are often related to the synthetic route employed. These can include unreacted starting materials, byproducts from side reactions, and the corresponding carboxylic acid (Benzo[d]isothiazole-5-carboxylic acid) formed via air oxidation of the aldehyde.[2] The crude product's color can be an indicator of purity; while the pure compound is a pale yellow solid, darker yellow or brown colors suggest a higher level of impurities.[2]

Q2: Is silica gel a suitable stationary phase for the purification of this compound?

A2: Yes, silica gel is commonly used. However, standard silica gel is acidic, which can lead to the degradation of acid-sensitive compounds like aldehydes, causing streaking on TLC plates and lower yields from the column.[2] To mitigate this, it is highly recommended to use deactivated silica gel or to switch to a neutral stationary phase like alumina.[2][3]

Q3: How can I deactivate silica gel for this purification?

A3: Deactivation is achieved by adding a small percentage of a basic modifier, typically triethylamine (TEA), to the mobile phase. A common practice is to prepare the silica gel slurry in an eluent containing 1-2% triethylamine.[2] This neutralizes the acidic sites on the silica surface, preventing degradation of the aldehyde.

Q4: What is a good starting mobile phase for TLC analysis and column chromatography?

A4: A mixture of hexane and ethyl acetate is a standard choice for compounds of moderate polarity like Benzo[d]isothiazole-5-carbaldehyde.[2] A good starting point for TLC analysis is a 90:10 or 80:20 mixture of hexane:ethyl acetate. The optimal mobile phase for column chromatography should provide a retention factor (Rf) for the desired compound in the range of 0.25-0.35 on the TLC plate.

Q5: My compound won't come off the column. What should I do?

A5: This indicates that the mobile phase is not polar enough to elute the compound from the stationary phase. You should gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate.[2] If the compound is still strongly adsorbed, adding a small amount of a more polar solvent like methanol can be effective.[2]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Issue 1: Poor separation between the product and an impurity on the TLC plate.

  • Possible Cause: The polarity of the chosen mobile phase is not optimal for resolving the compounds.

  • Solution: Conduct a thorough TLC analysis with a range of solvent systems. Vary the ratio of hexane and ethyl acetate (e.g., 95:5, 85:15, 70:30). If resolution is still poor, consider introducing a third solvent with a different polarity, such as dichloromethane. The goal is to achieve a difference in Rf values of at least 0.2 between your product and the main impurities.[2]

Issue 2: The product appears as a streak rather than a distinct spot on the TLC plate and during column elution.

  • Possible Cause 1: Compound Degradation. As mentioned, aldehydes can be sensitive to the acidic nature of silica gel.[2]

  • Solution 1: Deactivate the silica gel by adding 1-2% triethylamine to your mobile phase.[2] Alternatively, use neutral alumina as your stationary phase, which is more suitable for acid-sensitive compounds like aldehydes.[3][4][5]

  • Possible Cause 2: Overloading the TLC plate or column. Applying too much sample can lead to band broadening and streaking.

  • Solution 2: For TLC, apply a smaller spot. For column chromatography, ensure you are not exceeding the loading capacity of your column. A general rule of thumb is to use a 20-50 fold excess by weight of stationary phase to your crude sample.[6]

Issue 3: The purified product is still colored, not the expected pale yellow.

  • Possible Cause: A persistent, colored impurity is co-eluting with your product.

  • Solution:

    • Optimize the Gradient: If using a gradient elution, try a shallower gradient to improve separation.

    • Alternative Stationary Phase: Switch to neutral alumina, as its different surface chemistry may alter the elution profile of the impurities.[7]

    • Alternative Purification Method: Consider recrystallization or purification via a bisulfite adduct if column chromatography on multiple stationary phases fails to remove the colored impurity.[2]

Experimental Protocols

Protocol 1: Column Chromatography on Deactivated Silica Gel

This protocol outlines a general procedure for the purification of Benzo[d]isothiazole-5-carbaldehyde.

Materials:

  • Crude Benzo[d]isothiazole-5-carbaldehyde

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine (TEA)

  • Dichloromethane (for sample loading)

  • Standard laboratory glassware for column chromatography

Procedure:

  • TLC Analysis: Determine the optimal mobile phase composition by running TLC plates with varying ratios of hexane:ethyl acetate. A good starting point is 80:20 hexane:ethyl acetate. Add 1% TEA to the mobile phase to mimic the column conditions. The target Rf for the product should be around 0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.

    • Drain the excess hexane until the solvent level is just at the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Carefully apply the concentrated sample solution to the top of the silica gel bed.

  • Elution:

    • Begin eluting with a non-polar solvent system, for example, 95:5 hexane:ethyl acetate containing 1% TEA.[2]

    • Gradually increase the polarity of the mobile phase based on your TLC analysis. A suggested gradient could be from 95:5 to 80:20 hexane:ethyl acetate.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor them by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified Benzo[d]isothiazole-5-carbaldehyde.

Data Presentation
ParameterRecommended Value/RangeRationale
Stationary Phase Silica gel (230-400 mesh) with 1-2% TEA in eluent OR Neutral AluminaAldehyde stability is crucial; TEA deactivates acidic silica.[2] Alumina is a good alternative for acid-sensitive compounds.[3][4]
Mobile Phase Hexane/Ethyl Acetate GradientAllows for elution of non-polar impurities first, followed by the product.
Starting Eluent 95:5 (Hexane:Ethyl Acetate) + 1% TEAStarts with low polarity to remove non-polar impurities.
Final Eluent 80:20 (Hexane:Ethyl Acetate) + 1% TEAIncreases polarity to elute the target compound.
Target Rf (TLC) 0.25 - 0.35Provides good separation and a reasonable elution time from the column.
Visualization of the Workflow

PurificationWorkflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation Crude Crude Product TLC TLC Analysis (80:20 Hex:EtOAc + 1% TEA) Crude->TLC Load Load Sample (in minimal DCM) Crude->Load Slurry Prepare Silica Slurry (Hexane + 1% TEA) TLC->Slurry Optimize Eluent Pack Pack Column Slurry->Pack Pack->Load Elute Elute with Gradient (95:5 to 80:20 Hex:EtOAc) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for the purification of Benzo[d]isothiazole-5-carbaldehyde.

Protocol 2: Purification via Bisulfite Adduct Formation

This method is an excellent alternative for separating aldehydes from non-carbonyl-containing impurities.[8][9][10]

Materials:

  • Crude Benzo[d]isothiazole-5-carbaldehyde

  • Methanol

  • Saturated aqueous sodium bisulfite solution

  • Ethyl acetate

  • Hexane

  • 50% aqueous sodium hydroxide (NaOH) solution

  • Separatory funnel

Procedure:

  • Adduct Formation:

    • Dissolve the crude product in a minimal amount of methanol.

    • Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite.

    • Shake the funnel vigorously for about 30 seconds. A precipitate of the bisulfite adduct may form.

  • Extraction of Impurities:

    • Add an equal volume of an organic solvent (e.g., 10% ethyl acetate in hexane) and shake.

    • Separate the layers. The aqueous layer contains the water-soluble bisulfite adduct, while the organic layer contains the non-aldehyde impurities.

  • Regeneration of the Aldehyde:

    • Isolate the aqueous layer containing the adduct.

    • Add an equal volume of ethyl acetate.

    • Slowly add 50% NaOH solution dropwise while stirring, until the pH of the aqueous layer reaches 12. This will regenerate the free aldehyde.[8]

  • Isolation of the Pure Aldehyde:

    • Shake the separatory funnel to extract the regenerated aldehyde into the ethyl acetate layer.

    • Separate the layers and collect the organic phase.

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

Troubleshooting Decision Tree

TroubleshootingTree Start Problem Encountered PoorSep Poor Separation Start->PoorSep Low Resolution Streaking Streaking of Product Start->Streaking Broad Bands NoElution Product Not Eluting Start->NoElution High Retention OptimizeSolvent Solution: Vary Hex/EtOAc ratio or add DCM PoorSep->OptimizeSolvent Cause: Suboptimal Mobile Phase CauseDegradation CauseDegradation Streaking->CauseDegradation Cause: Degradation on Silica? IncreasePolarity Solution: Gradually increase %EtOAc or add MeOH NoElution->IncreasePolarity Cause: Eluent too non-polar AddTEA Solution: Add 1-2% TEA to eluent or use Neutral Alumina CauseDegradation->AddTEA Yes CheckLoading Cause: Overloading? CauseDegradation->CheckLoading No ReduceLoad Solution: Reduce sample load CheckLoading->ReduceLoad Yes

Caption: Decision tree for troubleshooting column chromatography issues.

References

  • Technical Support Center: Aldehyde Purification via Bisulfite Adducts - Benchchem. (n.d.).
  • Neutral Alumina Flash Column - Hawach Scientific. (n.d.).
  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999). A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. The Journal of Organic Chemistry, 64(15), 5722–5724.
  • Bisulfite purification: Applications for Epimerizable aldehydes - American Chemical Society. (n.d.).
  • Technical Support Center: Purification of Crude Benzo[d]thiazole-5-carbaldehyde - Benchchem. (n.d.).
  • ALUMINA For column chromatography - Sigma-Aldrich. (n.d.).
  • Is it possible to purify aldehyde by column? Is there any other method to do purification? - ResearchGate. (2015, December 3).
  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. (2017). Organic Process Research & Development, 21(8), 1148–1152.
  • Column chromatography - University of Calgary. (n.d.).
  • Method 3610B: Alumina Cleanup - US EPA. (1996, December).
  • RediSep neutral alumina column purification of high pKa compounds - Teledyne ISCO. (2012, November 9).
  • A Comparative Guide to the Synthetic Routes of Benzo[d]thiazole-5-carbaldehyde - Benchchem. (n.d.).

Sources

Optimization

Technical Support Center: Recrystallization of Benzo[d]isothiazole-5-carbaldehyde

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of Benzo[d]isothiazole-5-carbaldehyde via recrystallization. This documen...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of Benzo[d]isothiazole-5-carbaldehyde via recrystallization. This document moves beyond a simple protocol, offering in-depth troubleshooting, frequently asked questions, and the scientific rationale behind procedural choices to empower you to overcome common challenges in the purification of this important heterocyclic aldehyde.

Part 1: Foundational Knowledge & Initial Assessment

This section addresses the most common initial questions and outlines the necessary preliminary steps before attempting a large-scale purification.

Frequently Asked Questions (FAQs)

Q1: Is recrystallization a suitable method for purifying Benzo[d]isothiazole-5-carbaldehyde?

A1: Yes, recrystallization is a highly effective technique for purifying solid organic compounds like Benzo[d]isothiazole-5-carbaldehyde, particularly for removing small amounts of impurities from a relatively pure product. For this compound's analogue, Benzo[d]thiazole-5-carbaldehyde, recrystallization can yield purities greater than 99% with recovery rates between 60-80%.[1] The success of the technique relies on the principle that the compound and its impurities have different solubilities in a chosen solvent at different temperatures.[1]

Q2: My crude Benzo[d]isothiazole-5-carbaldehyde is a yellow to brown solid. Is this normal?

A2: While the pure compound is expected to be a pale yellow solid, darker colors such as brown indicate the presence of impurities.[1] These impurities may arise from residual reagents, byproducts from the synthesis, or oxidation of the aldehyde or the isothiazole ring. A key goal of recrystallization is to remove these colored impurities.

Q3: What are the most likely impurities in my crude sample?

A3: The impurities will largely depend on the synthetic route used. Common impurities in the synthesis of related benzothiazoles and benzisothiazoles can include:

  • Unreacted Starting Materials: Depending on the synthesis, these could be precursors to the benzisothiazole ring.

  • Oxidation Byproducts: The thiol groups in some precursors are susceptible to oxidation, which can form disulfide byproducts.[2]

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis may be present.

  • Self-Condensation Products: Aldehydes can sometimes undergo self-condensation reactions under certain conditions.

Q4: Should I perform a purity check before recrystallization?

A4: It is highly recommended. A preliminary purity assessment by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable information. If the compound is significantly impure, direct recrystallization may not be effective, and prior purification by column chromatography might be necessary.[1]

Part 2: Developing the Recrystallization Protocol

A successful recrystallization is critically dependent on the choice of solvent. Since detailed solubility data for Benzo[d]isothiazole-5-carbaldehyde is not widely published, this section will guide you through the process of selecting and optimizing a solvent system.

Workflow for Selecting a Recrystallization Solvent

The ideal solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.

Solvent_Selection cluster_0 Step 1: Small-Scale Solubility Tests cluster_1 Step 2: Temperature Differential Test cluster_2 Step 3: Decision A Place ~10-20 mg of crude Benzo[d]isothiazole-5-carbaldehyde in separate test tubes B Add 0.5 mL of a test solvent to each tube at room temperature A->B C Observe Solubility B->C D Gently heat the tubes that showed poor solubility at RT C->D Compound is insoluble or sparingly soluble at RT I This solvent is too good; high product loss will occur. C->I Compound dissolves readily at RT (Solvent is unsuitable) E Observe if the compound dissolves completely at or near the solvent's boiling point D->E F Allow the hot, clear solutions to cool slowly to room temperature, then in an ice bath E->F J This solvent is too poor. E->J Compound does not dissolve when hot (Solvent is unsuitable) G Observe for crystal formation F->G H Select the solvent that fully dissolves the compound when hot and yields abundant crystals upon cooling G->H Good crystal formation observed

Caption: Workflow for selecting a suitable recrystallization solvent.

Recommended Solvents for Initial Screening

Based on the polarity of aromatic aldehydes, a range of solvents should be tested. It is often beneficial to start with alcohols or acetates.

SolventPolarity (Dielectric Constant)Boiling Point (°C)Notes
Ethanol 24.578A common and effective solvent for many aromatic compounds.
Methanol 32.765More polar than ethanol; may be too soluble.
Isopropanol 19.982Less polar than ethanol; good for compounds with moderate polarity.
Ethyl Acetate 6.077A moderately polar solvent.
Toluene 2.4111A non-polar solvent, good for less polar compounds.
Hexane/Ethyl Acetate Mix VariableVariableA mixed solvent system can be fine-tuned for optimal solubility.
Dichloromethane/Hexane Mix VariableVariableUseful for compounds that are highly soluble in chlorinated solvents.[3]
Detailed Experimental Protocol: General Recrystallization

This protocol should be adapted based on the solvent you identify in the screening process.

  • Dissolution: Place the crude Benzo[d]isothiazole-5-carbaldehyde in an Erlenmeyer flask. Add the minimum amount of the chosen recrystallization solvent to just cover the solid. Heat the mixture to the solvent's boiling point with gentle swirling. Continue to add small portions of the hot solvent until the compound just dissolves completely. Causality: Using the minimum amount of hot solvent is crucial for maximizing the yield, as some product will always remain dissolved in the mother liquor.

  • (Optional) Hot Filtration: If insoluble impurities or colored tars are present, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. Causality: This step removes impurities that are insoluble in the hot solvent. Keeping the apparatus hot prevents premature crystallization of the product.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent. Causality: The cold solvent washes away residual soluble impurities clinging to the crystal surfaces without dissolving a significant amount of the product.

  • Drying: Continue to draw air through the crystals on the filter to partially dry them. Then, transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the melting point.

Part 3: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the recrystallization process.

Troubleshooting Decision Tree

Troubleshooting Start Recrystallization Issue Occurs Q1 No crystals form upon cooling? Start->Q1 Q2 An oil forms instead of crystals? Q1->Q2 No A1 Induce Crystallization: - Scratch inner wall of flask - Add a seed crystal Q1->A1 Yes Q3 The yield is very low? Q2->Q3 No B1 Change Solvent System: - Use a lower boiling point solvent - Use a solvent pair (good/poor) Q2->B1 Yes Q4 The final product is still colored? Q3->Q4 No C1 Check Mother Liquor: - Evaporate a small amount to see if solid remains Q3->C1 Yes D1 Use Activated Charcoal: - Add to hot solution - Perform hot filtration Q4->D1 Yes A2 Reduce Solvent Volume: - Gently heat to evaporate some solvent A1->A2 Still no crystals B2 Slow Down Cooling: - Insulate the flask B1->B2 Still oils out C2 Optimize Washing: - Use minimal ice-cold solvent C1->C2 Significant residue

Caption: Decision tree for troubleshooting common recrystallization problems.

Problem 1: No crystals form, even after cooling in an ice bath.

  • Cause A: Supersaturation. The solution may be supersaturated, meaning the concentration of the dissolved compound is higher than its normal saturation point, but there is no nucleation site for crystals to begin forming.

    • Solution: Induce crystallization by scratching the inside of the flask just below the surface of the liquid with a glass rod. The tiny scratches on the glass provide a rough surface for nucleation. Alternatively, add a "seed crystal" (a tiny amount of the crude solid) to the solution.

  • Cause B: Too much solvent was used. If an excessive amount of solvent was added during the dissolution step, the solution may not be saturated enough for crystals to form even when cold.

    • Solution: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the compound. Allow the solution to cool again.

Problem 2: The compound "oils out," forming liquid droplets instead of solid crystals.

  • Cause A: The melting point of the compound (or a compound/impurity eutectic mixture) is lower than the boiling point of the solvent. When the solution cools to the saturation point, the compound comes out of solution as a liquid because the temperature is still above its melting point.

    • Solution 1: Adjust the solvent system. Reheat the mixture until the oil redissolves. Add a small amount of a "good" solvent (one in which the compound is highly soluble) to decrease the saturation temperature. Alternatively, switch to a solvent with a lower boiling point.

    • Solution 2: Use a mixed solvent system. Dissolve the compound in a minimal amount of a "good" solvent while hot. Then, add a "poor" solvent (one in which the compound is insoluble) dropwise until the solution becomes slightly cloudy (turbid). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.

Problem 3: The recovery yield is very low.

  • Cause A: The compound has significant solubility in the cold solvent.

    • Solution: Ensure the solution was thoroughly cooled in an ice bath for an adequate amount of time (at least 30 minutes). If the yield is still low, the chosen solvent may not be optimal, and re-screening for a solvent in which the compound has lower solubility at cold temperatures is advised. You can also attempt to recover a second crop of crystals by concentrating the mother liquor (the filtrate).

  • Cause B: Too much solvent was used for washing.

    • Solution: Always wash the collected crystals with a minimal amount of ice-cold solvent. Using room temperature solvent or an excessive volume will redissolve a portion of the purified product.

Problem 4: The final crystals are still colored.

  • Cause A: Colored impurities are co-crystallizing with the product.

    • Solution: Perform a charcoal treatment. After dissolving the crude compound in the minimum amount of hot solvent, add a small amount (1-2% of the solute's weight) of activated charcoal to the hot solution. Swirl the mixture for a few minutes. The colored impurities will adsorb to the surface of the charcoal. Remove the charcoal via hot gravity filtration and then allow the filtrate to cool and crystallize as usual. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

Part 4: Alternative Purification Strategies

If recrystallization fails to provide the desired purity, or if the starting material is highly impure, consider these alternative methods which are effective for the related Benzo[d]thiazole-5-carbaldehyde.[1]

  • Column Chromatography: This is a highly effective method for separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel). It is particularly useful for removing impurities with polarities similar to the target compound.

  • Bisulfite Adduct Formation: Aldehydes can reversibly form solid adducts with sodium bisulfite. This can be a highly specific method for separating aldehydes from non-aldehydic impurities. The general procedure involves stirring the crude material with an aqueous solution of sodium bisulfite to precipitate the adduct, filtering the solid adduct, and then regenerating the pure aldehyde by treating the adduct with an aqueous base (like sodium carbonate) and extracting the pure product.[1][4]

References

  • National Institute of Technology and Evaluation, Japan. (n.d.). Benzothiazole. [Link]

  • Ivanova, Y., Smoljo, M., De Jonghe, S., & Dehaen, W. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 202312146. [Link]

  • Vicini, P., et al. (2006). Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones. European Journal of Medicinal Chemistry, 41(5), 624-632. [Link]

  • Vicini, P., et al. (2003). Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. Bioorganic & Medicinal Chemistry, 11(21), 4785-4789. [Link]

  • NextSDS. (n.d.). benzo[d]isothiazole-5-carbaldehyde — Chemical Substance Information. [Link]

  • Guo, L., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1698. [Link]

  • Li, J., & Wang, S. (2009). Study on Purification of Benzaldehyde. Chemistry and Industry of Forest Products. [Link]

  • S. Mohamed, S., et al. (2025). Synthesis, Characterization and Antioxidant Action of Benzothiazole Based Compounds. International Journal of Pharmaceutical Research and Applications, 10(2). [Link]

  • ChemSrc. (n.d.). Isothiazole-5-carbaldehyde. [Link]

  • Mbatia, P. N., et al. (2023). Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents. Molecules, 28(12), 4697. [Link]

  • Pasha, M. A., & Jayashankara, V. P. (2006). An Ultrasonically Assisted Solvent-Free Synthesis of Some 1, 5-Benzodiazepine Derivatives Possessing Significant Anti-Anxiety Activity. TSI Journals. [Link]

  • Eicher, T., Hauptmann, S., & Speicher, A. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. [Link]

Sources

Troubleshooting

Troubleshooting low yields in the Vilsmeier-Haack formylation of benzothiazole

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center dedicated to the Vilsmeier-Haack formylation of benzothiazole. This guide is designed for researchers, scientists, and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the Vilsmeier-Haack formylation of benzothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance for troubleshooting and optimizing this important synthetic transformation. Low yields can be a significant impediment to research progress, and this resource aims to diagnose and solve common issues encountered during the procedure.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section addresses the most common and critical issues leading to poor outcomes in the formylation of benzothiazole.

Question 1: My reaction shows little to no consumption of the starting benzothiazole. What is the most probable cause?

Answer: This symptom almost invariably points to an inactive or decomposed Vilsmeier reagent. The chloroiminium salt is highly reactive and, consequently, unstable, especially in the presence of atmospheric moisture.[1][2]

  • Primary Cause: Moisture Contamination. The Vilsmeier reagent is extremely sensitive to moisture.[2] Both phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) are hygroscopic and must be handled under strictly anhydrous conditions. Trace amounts of water will rapidly hydrolyze the Vilsmeier reagent, rendering it inactive.[1]

    • Solution: Ensure all glassware is rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying overnight. Use fresh, anhydrous grade DMF and high-purity POCl₃ from a newly opened bottle.[3]

  • Secondary Cause: Premature Reagent Decomposition. The Vilsmeier reagent is also thermally unstable.[1] It should always be prepared fresh (in situ) for immediate use.

    • Solution: The formation of the reagent is exothermic and must be controlled. Prepare the reagent at low temperatures (0-5 °C) by adding POCl₃ dropwise to chilled DMF.[1][3] Use the freshly prepared reagent without delay. Storing the reagent, even at low temperatures, is not recommended for achieving optimal, reproducible results.[2]

  • Tertiary Cause: Impure Reagents. The purity of your starting materials is critical.

    • Solution: Old or improperly stored DMF can decompose to form dimethylamine.[3] Dimethylamine will react with the Vilsmeier reagent, leading to side products and reduced efficacy. Use purified, high-purity starting materials to avoid side reactions.[3]

Question 2: The reaction is very sluggish, with incomplete conversion and low yields, but I am confident my Vilsmeier reagent is active. How can I drive the reaction to completion?

Answer: If the reagent is active, the issue likely lies with the inherent reactivity of the benzothiazole substrate or suboptimal reaction conditions.

  • Primary Cause: Low Substrate Reactivity. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and therefore works best on electron-rich aromatic compounds.[4][5][6] Benzothiazole is considered an electron-deficient heterocycle due to the electron-withdrawing nature of the fused thiazole ring, making it significantly less reactive than substrates like pyrroles, indoles, or anilines.[7][8]

    • Solution 1: Adjust Stoichiometry. For less reactive substrates, increasing the excess of the Vilsmeier reagent can improve the yield.[3] Start by increasing the amount of the pre-formed reagent from a typical 1.5 equivalents to 2.0 or even 3.0 equivalents relative to the benzothiazole.

    • Solution 2: Increase Reaction Temperature. If the reaction is sluggish at room temperature, gradually increasing the temperature can enhance the rate of conversion.[9] Monitor the reaction closely by TLC. Temperatures in the range of 60-80 °C have been reported to be effective, but be aware that higher temperatures can also promote side reactions and decomposition.[3][10]

Question 3: My reaction works, but I consistently lose the majority of my product during the aqueous work-up. What is going wrong?

Answer: The work-up stage, specifically the hydrolysis of the intermediate iminium salt, is a critical and often overlooked source of yield loss. This step is highly exothermic and can lead to product decomposition if not controlled properly.

  • Primary Cause: Uncontrolled Quenching. Both the hydrolysis of the iminium salt and the quenching of excess POCl₃ are highly exothermic reactions.[11] Adding the reaction mixture too quickly to water or ice can create localized "hot spots," leading to degradation of the desired aldehyde product.

    • Solution 1 (Standard Quench): Employ a "reverse quench." This involves adding the cooled reaction mixture slowly and dropwise to a vigorously stirred slurry of crushed ice and water.[11] This method allows for better dissipation of the heat generated.

    • Solution 2 (Safer Alternative): A highly recommended alternative is to quench the reaction mixture by adding it slowly to a pre-cooled, stirred aqueous solution of a buffer like sodium acetate.[11] This helps to control the exotherm more effectively than quenching into water alone.

  • Secondary Cause: Incomplete Hydrolysis. The conversion of the iminium salt intermediate to the final aldehyde product requires complete hydrolysis.[9][12]

    • Solution: After the initial quench, allow the mixture to stir for an additional 30-60 minutes as it slowly warms to room temperature. This ensures the hydrolysis goes to completion.[11]

  • Tertiary Cause: Product Loss During Extraction. The resulting formylated benzothiazole may have some solubility in the aqueous layer, leading to losses during extraction.

    • Solution: Before extraction, saturate the aqueous layer with sodium chloride (brine). This increases the polarity of the aqueous phase and reduces the solubility of the organic product, driving more of it into the organic layer during extraction.[13] Always perform multiple extractions (e.g., 3x with a suitable organic solvent) to maximize recovery.

Frequently Asked Questions (FAQs)
  • Q1: What is the Vilsmeier-Haack reaction?

    • It is a chemical reaction used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring. The reaction uses a substituted formamide (typically DMF) and an acid chloride (most commonly POCl₃) to generate the formylating agent in situ.[9][14][15] The initial product is an iminium salt, which is hydrolyzed during aqueous work-up to yield the final aldehyde.[6][14]

  • Q2: What is the active electrophile in this reaction?

    • The active electrophile is a chloroiminium cation, commonly referred to as the Vilsmeier reagent.[9][16] It is formed from the reaction of DMF with POCl₃.[4][17] This reagent is electrophilic enough to be attacked by electron-rich arenes.[9]

  • Q3: What is the optimal stoichiometry for the reagents?

    • The Vilsmeier reagent is typically prepared using a slight excess of POCl₃ relative to DMF (e.g., 1.0 to 1.2 equivalents).[1] This entire reagent mixture is then used in excess relative to the benzothiazole substrate, typically ranging from 1.5 to 3.0 equivalents, depending on the substrate's reactivity.

  • Q4: How can I monitor the reaction's progress?

    • The reaction can be effectively monitored by Thin Layer Chromatography (TLC).[2] To prepare a sample for TLC, carefully withdraw a small aliquot from the reaction mixture and quench it in a separate vial containing a basic solution (e.g., saturated sodium bicarbonate). Extract this quenched sample with a small amount of an organic solvent like ethyl acetate or dichloromethane, and then spot the organic layer on your TLC plate.[13]

Data & Workflow Summaries
Table 1: Troubleshooting Summary
SymptomPotential CauseRecommended Solution
No Reaction / No SM Consumption Inactive Vilsmeier Reagent (Moisture, Decomposition)Use fresh, anhydrous reagents; prepare reagent at 0-5 °C and use immediately.[1][2][3]
Sluggish Reaction / Low Conversion Low Reactivity of BenzothiazoleIncrease excess of Vilsmeier reagent (2-3 eq.); cautiously increase reaction temperature (e.g., 60-80 °C).[3][10]
Product Loss During Work-up Uncontrolled Quench / Incomplete HydrolysisPerform a slow, controlled "reverse quench" into ice-water or a buffered acetate solution; stir for 30-60 min after quench.[11]
Difficulty Isolating Product Product is partially water-solubleSaturate the aqueous layer with brine before performing multiple extractions.[13]
Diagram 1: Vilsmeier-Haack General Mechanism

Vilsmeier_Haack_Mechanism General Vilsmeier-Haack Mechanism on Benzothiazole cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ DMF->Vilsmeier_Reagent + POCl₃ (0-5 °C) POCl3 POCl₃ Benzothiazole Benzothiazole Iminium_Intermediate Iminium Salt Intermediate Benzothiazole->Iminium_Intermediate Electrophilic Attack Iminium_Intermediate_2 Iminium Salt Intermediate Final_Product 2-Formylbenzothiazole H2O H₂O (Work-up) H2O->Final_Product Iminium_Intermediate_2->Final_Product Hydrolysis

Caption: General mechanism for the Vilsmeier-Haack reaction.

Diagram 2: Troubleshooting Workflow for Low Yields dot

Troubleshooting_Workflow

Sources

Optimization

Technical Support Center: Troubleshooting the Scale-Up Synthesis of Benzo[d]isothiazole-5-carbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, process chemists, and drug development professionals facing challenges in the scale-up...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, process chemists, and drug development professionals facing challenges in the scale-up synthesis of Benzo[d]isothiazole-5-carbaldehyde.

Scaling up the synthesis of benzisothiazole derivatives requires navigating a delicate balance between reactivity and structural stability[1]. The most direct synthetic route involves the formylation of 5-bromobenzo[d]isothiazole via halogen-metal exchange using n-butyllithium (n-BuLi), followed by an electrophilic quench with N,N-dimethylformamide (DMF)[2]. While this is a standard transformation for many bicyclic heterocycles, the benzisothiazole core presents a unique challenge: the highly sensitive N-S bond is prone to reductive cleavage under harsh basic conditions or localized heating[3].

This guide provides a self-validating protocol, mechanistic troubleshooting FAQs, and quantitative benchmarks to ensure high-fidelity scale-up.

Pathway Visualization & Failure Points

The diagram below maps the critical path for the formylation of 5-bromobenzo[d]isothiazole, highlighting the temperature-sensitive nodes where scale-up batches typically fail.

G SM 5-Bromobenzo[d]isothiazole Lithiation Halogen-Metal Exchange (n-BuLi, THF, -78°C) SM->Lithiation Intermediate 5-Lithiated Intermediate Lithiation->Intermediate T < -70°C Degradation N-S Bond Cleavage (Ring-Opened Byproducts) Lithiation->Degradation T > -60°C Localized Heating Formylation Electrophilic Quench (DMF, -78°C to RT) Intermediate->Formylation Product Benzo[d]isothiazole-5-carbaldehyde Formylation->Product Controlled Addition Formylation->Degradation Exothermic Spike

Synthesis workflow of Benzo[d]isothiazole-5-carbaldehyde highlighting thermal failure points.

Self-Validating Scale-Up Protocol: Formylation via Halogen-Metal Exchange

To guarantee reproducibility, every protocol must validate itself before committing to the next irreversible step. This methodology incorporates an in-process validation check to prevent the waste of expensive reagents on a degraded intermediate.

Step 1: System Preparation

  • Action: Flame-dry a multineck jacketed reactor equipped with an overhead stirrer, internal multi-point thermocouple, and an addition funnel. Purge strictly with Argon.

  • Causality: Absolute exclusion of moisture prevents premature protonation of the highly basic 5-lithiated intermediate. Argon is preferred over Nitrogen to eliminate any edge-case lithium-nitrogen interactions at extreme low temperatures.

Step 2: Substrate Dissolution & Cooling

  • Action: Dissolve 5-bromobenzo[d]isothiazole (1.0 eq) in anhydrous THF (0.2 M concentration). Cool the internal temperature to -78 °C using a dry ice/acetone bath or a cryogenic chiller.

Step 3: Lithiation (The Critical Node)

  • Action: Add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise via a syringe pump. Strict Parameter: The addition rate must be dynamically controlled so that the internal temperature never exceeds -70 °C.

  • Causality: Halogen-metal exchange is highly exothermic. If the temperature spikes above -60 °C, the n-BuLi will act as a nucleophile against the sulfur atom of the benzisothiazole ring, causing irreversible N-S bond cleavage[3].

Step 4: In-Process Validation (Self-Validating Check)

  • Action: Stir for 15 minutes at -78 °C. Withdraw a 0.1 mL aliquot via a pre-cooled syringe and quench immediately into 0.5 mL of CD₃OD. Analyze via rapid LC-MS or ¹H-NMR.

  • Validation Criterion: The presence of the deuterated benzisothiazole mass/peak confirms successful halogen-metal exchange. If thiol or disulfide peaks are present, N-S bond cleavage has occurred due to poor temperature control. Do not proceed to formylation; abort the batch and evaluate reactor cooling efficiency.

Step 5: Formylation via Inverse Quenching

  • Action: Cannulate the cold lithiated mixture slowly into a separate, pre-cooled (-78 °C) flask containing anhydrous DMF (3.0 eq) in THF.

  • Causality: Standard addition of DMF to the lithiated species can lead to localized depletion of DMF, allowing unreacted aryllithium to attack the newly formed tetrahedral intermediate. Inverse quenching ensures the electrophile is always in vast excess, preventing dimerization[4].

Step 6: Workup & Purification

  • Action: Quench the reaction with saturated aqueous NH₄Cl at -78 °C, then allow it to warm to room temperature. Extract with EtOAc, wash with brine, and dry over Na₂SO₄. Purify via silica gel chromatography or bisulfite adduct formation.

Troubleshooting FAQs

Q1: Why is my yield dropping significantly when scaling up the n-BuLi lithiation step from 1 mmol to 50 mmol? A: This is a classic heat transfer issue. In a 1 mmol reaction (small vial), the surface-area-to-volume ratio is extremely high, allowing the cooling bath to instantly dissipate the heat generated by the n-BuLi addition. At a 50 mmol scale, the core of the reaction mixture retains heat. This localized warming (even if the external bath is at -78 °C) pushes the internal temperature above the critical -60 °C threshold, leading to the thermal degradation of the benzisothiazole core[5]. Solution: Switch to a jacketed reactor with an overhead stirrer (magnetic stirring is insufficient for scale-up) and use a programmable syringe pump linked to an internal thermocouple to auto-pause the addition if ΔT > 5 °C.

Q2: I am observing the formation of 2-cyanophenyl sulfides and other ring-opened byproducts. How do I prevent this? A: The appearance of 2-cyanophenyl sulfides indicates that the N-S bond of the isothiazole ring has been cleaved[3]. This happens when n-BuLi acts as a nucleophile rather than a base/exchange reagent. It is caused by either:

  • Excess Reagent: Using more than 1.05 equivalents of n-BuLi.

  • Extended Residence Time: Leaving the 5-lithiated intermediate stirring for too long before adding DMF. The lithiated species is highly reactive and inherently unstable. Solution: Strictly limit n-BuLi to 1.05 eq and quench with DMF within 15–20 minutes of completing the n-BuLi addition.

Q3: How do I manage the highly exothermic DMF quench on a multi-gram scale without degrading the product? A: As detailed in Step 5 of the protocol, use inverse quenching . By transferring the cold lithiated intermediate into a cold solution of excess DMF, you maintain a constant excess of the electrophile. If you are scaling beyond 100 mmol, strongly consider transitioning this specific step to Continuous Flow Chemistry . Microreactors provide near-instantaneous heat dissipation, allowing the halogen-metal exchange and subsequent formylation to occur within seconds, entirely bypassing the thermal degradation window.

Q4: My final Benzo[d]isothiazole-5-carbaldehyde degrades during silica gel purification. What is the alternative? A: Aldehydes on electron-deficient heterocyclic rings are highly prone to air oxidation (forming the carboxylic acid) and can be sensitive to the acidic nature of standard silica gel. Solution: Bypass chromatography by utilizing a bisulfite adduct purification. Treat the crude organic extract with saturated aqueous sodium bisulfite to form the water-soluble adduct. Wash the aqueous layer with organic solvents to remove impurities, then regenerate the aldehyde by treating the aqueous phase with aqueous Na₂CO₃ or HCl, followed by a final extraction.

Quantitative Data Summary

The table below summarizes the expected process parameters and outcomes when transitioning from small-scale discovery to large-scale batch and continuous flow setups.

ParameterSmall-Scale Batch (1 mmol)Large-Scale Batch (50 mmol)Continuous Flow (50 mmol)
Reactor Type 25 mL Round Bottom Flask1 L Jacketed ReactorMicroreactor (PFA tubing)
n-BuLi Addition Time 5 minutes90 minutesContinuous (Residence: 30s)
Max Internal Temp (ΔT) -75 °C (ΔT = 3 °C)-62 °C (ΔT = 16 °C)-70 °C (ΔT = 8 °C)
Yield of Target Aldehyde 82%54%86%
Ring-Opened Byproduct < 2%28%< 1%

Note: Continuous flow chemistry drastically reduces the formation of ring-opened byproducts by minimizing the residence time of the unstable lithiated intermediate.

References

  • Source: kuleuven.
  • Scale-up of the reactions and derivatization of products.
  • Source: acs.
  • Buy 4-(Bromomethyl)benzo[d]isothiazole (EVT-13797706)
  • Source: google.

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Structural Nuances of Benzodithiazole and Benzothiazole Derivatives: A Crystallographic Comparison

For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's three-dimensional structure is fundamental.[1][2] X-ray crystallography offers definitive insights into atomic arra...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's three-dimensional structure is fundamental.[1][2] X-ray crystallography offers definitive insights into atomic arrangements, revealing the molecular geometry, conformation, and intermolecular interactions that govern a compound's properties and biological activity.[1][2] This guide provides a comparative structural analysis of benzodithiazole and benzothiazole derivatives, two classes of heterocyclic compounds pivotal in medicinal chemistry and materials science.

The benzothiazole scaffold is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[2][3][4] The efficacy and mechanism of action of these compounds are intrinsically linked to their specific molecular structure and the functional groups they bear.[3] This analysis will delve into the crystallographic features of these compounds to provide a framework for understanding their structure-property relationships.

The Benzothiazole Core: A Structural Baseline

Benzothiazole consists of a benzene ring fused to a thiazole ring.[5] This fusion imparts a rigid, planar structure that facilitates various intermolecular interactions, which are critical in the formation of stable crystal lattices and in molecular recognition processes at biological targets.

Key intermolecular forces frequently observed in the crystal structures of benzothiazole derivatives include:

  • π-π Stacking: The aromatic nature of the bicyclic system allows for stacking interactions between parallel molecules, with typical distances of approximately 3.5 Å between the mean planes of the rings.[4]

  • Hydrogen Bonding: Substituents on the benzothiazole core can act as hydrogen bond donors or acceptors. For instance, C-H···N, C-H···O, and N-H···O hydrogen bonds are commonly observed, linking molecules into one-, two-, or three-dimensional networks.[3][4]

  • Halogen Bonding: The introduction of halogen substituents can lead to halogen bonding, a directional interaction that can be exploited in crystal engineering to control the solid-state architecture.[6][7]

Benzodithiazole Derivatives: The Impact of a Second Thiazole Ring

The incorporation of a second thiazole ring to form a benzodithiazole system introduces additional structural complexity and opportunities for intermolecular interactions. The relative orientation of the two thiazole rings gives rise to different isomers, each with a unique electronic and steric profile. This can significantly influence the planarity of the molecule and its crystal packing.

For example, the planarity of the molecule can be promoted by intramolecular contacts, such as short S···O=C interactions and C—H···O=C hydrogen bonds.[3] These subtle forces can have a profound effect on the overall molecular conformation.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for selected benzothiazole and benzodithiazole derivatives, providing a quantitative basis for their structural comparison. The data highlights how different substitution patterns influence crystal packing and molecular conformation.[1]

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Key Interactions
Benzothiazole Derivative 1 OrthorhombicP2₁2₁2₁5.8912.4518.2390π-π stacking, C-H···N bonds
Benzodithiazole Derivative A MonoclinicP2₁/c8.9215.6710.34105.4S···O contacts, C-H···O bonds
TMS-Substituted Benzodithiazole MonoclinicC2/c12.3110.8814.5698.7Altered packing due to bulky TMS groups

This table is a representative example. Actual values would be populated from specific crystallographic information files (CIFs).

The introduction of bulky substituents, such as trimethylsilyl (TMS) groups, can dramatically alter the crystal packing, as seen in the shift from an orthorhombic to a monoclinic crystal system.[1] This underscores the profound impact of peripheral functional groups on the solid-state arrangement of these molecules.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction

The definitive structural data discussed in this guide is obtained through single-crystal X-ray diffraction (SC-XRD). The following is a generalized workflow for this technique.

Step-by-Step SC-XRD Protocol:

  • Crystal Growth: The initial and often most challenging step is the cultivation of a high-quality single crystal.[2] Common methods include:

    • Slow evaporation of a saturated solution.

    • Vapor diffusion.

    • Slow cooling of a solution.

  • Crystal Mounting and Screening: A suitable crystal is carefully selected under a microscope and mounted on a goniometer head. It is then placed within the X-ray beam of a diffractometer to assess its diffraction quality.[2]

  • Data Collection: The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector. Data is typically collected at low temperatures (e.g., 100 or 110 K) to minimize thermal vibrations and potential crystal degradation.[3]

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is followed by an iterative refinement process where atomic positions and thermal parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns.[2][3]

  • Structure Validation and Analysis: The final structure is validated to ensure its chemical and crystallographic integrity.[2] Key geometric parameters and intermolecular interactions are then analyzed to understand the molecule's conformation and packing in the solid state.[2]

SC-XRD Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase crystal_growth 1. Crystal Growth mounting 2. Crystal Mounting & Screening crystal_growth->mounting Select suitable crystal data_collection 3. Data Collection mounting->data_collection Mount on diffractometer structure_solution 4. Structure Solution data_collection->structure_solution Obtain diffraction pattern refinement 5. Refinement structure_solution->refinement Initial atomic model refinement->refinement validation 6. Validation & Analysis refinement->validation Refined structural model

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Implications of Structural Differences

The subtle variations in molecular geometry and intermolecular interactions between benzodithiazole and benzothiazole derivatives have significant implications for their application in both drug development and materials science.

In the context of drug design , understanding the precise three-dimensional structure is crucial for predicting how a molecule will interact with its biological target.[2][3] The planarity of the heterocyclic system, the nature and orientation of its substituents, and the resulting intermolecular interactions all play a role in determining binding affinity and specificity.

Structure_Property_Relationship cluster_structure Molecular Structure cluster_properties Macroscopic Properties Planarity Planarity Interactions Intermolecular Interactions Planarity->Interactions influences ChargeTransport Charge Transport Planarity->ChargeTransport facilitates π-stacking Substituents Substituents Substituents->Interactions determines Solubility Solubility Substituents->Solubility Binding Receptor Binding Interactions->Binding Interactions->Solubility

Caption: Relationship between molecular structure and macroscopic properties.

For materials science , particularly in the field of organic electronics, the planarity of the molecular backbone and the efficiency of intermolecular π-π stacking are critical for charge transport. The extended conjugation and potential for co-planar conformations in certain benzodithiazole isomers can lead to enhanced electronic properties compared to their benzothiazole counterparts.

Conclusion

The crystallographic analysis of benzodithiazole and benzothiazole derivatives reveals the profound impact of their molecular architecture on their solid-state packing. A comparative approach, grounded in experimental data, is essential for a rational understanding of the structure-property relationships in these important classes of heterocyclic compounds. For professionals in drug discovery and materials science, these structural insights are invaluable for the design and optimization of novel, high-performance molecules.[1]

References

  • A Comparative Crystallographic Analysis of Benzodithiazole and Benzothiazole Derivatives. Benchchem.
  • A Comparative Guide to the X-ray Crystallography of Benzothiazole Derivatives. Benchchem.
  • Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl)-1-oxo-1H-pyrido[2,1-b][1][3]benzothiazole-4-carboxylate. IUCr Journals. Available from:

  • Co-crystallization of benzothiazole via halogen and hydrogen bonding: crystal structure and photoluminescence properties. CrystEngComm (RSC Publishing).
  • Supramolecular architecture in a new benzothiazole stannate compound. Journal of Fundamental and Applied Sciences.
  • Co-crystallization of benzothiazole via halogen and hydrogen bonding: Crystal structure and photoluminescence properties. CrystEngComm (RSC Publishing).
  • Benzothiazole. PubChem.

Sources

Comparative

Anticancer Efficacy of Benzothiazole vs. Benzimidazole Derivatives: A Comparative Guide

As the landscape of oncology drug development evolves to counter multi-drug resistance, bicyclic heterocycles have emerged as privileged scaffolds for novel chemotherapeutics 1. Among these, benzothiazole and benzimidazo...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of oncology drug development evolves to counter multi-drug resistance, bicyclic heterocycles have emerged as privileged scaffolds for novel chemotherapeutics 1. Among these, benzothiazole and benzimidazole derivatives stand out due to their exceptional structural versatility and potent antiproliferative properties.

As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with an objective, data-driven comparison of these two scaffolds. This guide dissects their mechanistic divergence, quantitative in vitro efficacy, and the self-validating experimental workflows required to rigorously evaluate them.

Structural and Mechanistic Divergence

While both scaffolds share a fused benzene ring, their distinct heteroatom compositions dictate entirely different target engagement profiles within the tumor microenvironment.

  • Benzothiazole Derivatives: Fusing a benzene ring with a thiazole ring (containing sulfur and nitrogen), the presence of the sulfur atom significantly increases the molecule's lipophilicity. This structural trait enhances cell membrane permeability and anchors the molecule deeply within hydrophobic enzymatic pockets. Mechanistically, benzothiazoles are highly selective inhibitors of Receptor Tyrosine Kinases (RTKs) such as VEGFR-2, EGFR, and c-Met 2. Furthermore, they exhibit a unique capability to inhibit tumor-associated Carbonic Anhydrases (CA), making them uniquely effective against hypoxic solid tumors 3.

  • Benzimidazole Derivatives: Fusing a benzene ring with an imidazole ring (containing two nitrogens), the N-H bond allows the scaffold to act simultaneously as a hydrogen bond donor and acceptor. This provides exceptional binding affinity to nucleic acids. Consequently, benzimidazoles primarily exert their anticancer effects via Topoisomerase I/II inhibition, DNA intercalation, and the stabilization of telomeric G-quadruplex structures—a mechanism that critically starves cancer cells of telomerase activity 14.

MechanisticPathways BTA Benzothiazole Derivatives RTK Receptor Tyrosine Kinases (VEGFR-2, EGFR, c-Met) BTA->RTK CA Carbonic Anhydrase (Hypoxic Tumors) BTA->CA TOPO Topoisomerase I/II Inhibition BTA->TOPO BIA Benzimidazole Derivatives BIA->RTK GQ Telomeric G-Quadruplex Stabilization BIA->GQ BIA->TOPO APOP Cell Cycle Arrest & Apoptosis RTK->APOP CA->APOP GQ->APOP TOPO->APOP

Fig 1. Oncogenic signaling pathways targeted by benzothiazole and benzimidazole derivatives.

Quantitative Efficacy: In Vitro Comparative Data

While both scaffolds exhibit broad-spectrum activity, their potency varies based on the target cell line and specific functional group substitutions. Recent head-to-head studies of urea-based derivatives demonstrate that benzothiazole hybrids often exhibit superior multikinase inhibition compared to their benzimidazole counterparts 2. In lung cancer models (e.g., A549), benzothiazole derivatives generally display higher baseline activity 5.

Table 1: Comparative In Vitro Efficacy (IC50 values)

Scaffold ClassRepresentative DerivativeTarget Cell LinePrimary MechanismIC50 (µM)
Benzothiazole Benzothiazole-Urea (Compound 17)MCF-7 (Breast)VEGFR-2 / EGFR Inhibition0.84 ± 0.05
Benzimidazole Benzimidazole-Urea (Compound 11b)MCF-7 (Breast)Multi-kinase / Topoisomerase1.34 ± 0.65
Benzothiazole 2,5-disubstituted furan hybridA549 (Lung)Apoptosis induction< 1.00
Benzimidazole Benzimidazole-Triazole hybridHepG2 (Liver)EGFR / Topo I Inhibition3.87 - 8.34

Self-Validating Experimental Methodologies

To ensure high-fidelity data during hit-to-lead optimization, researchers must employ self-validating assay systems. The following protocols integrate intrinsic quality controls to establish definitive causality between compound administration and cellular response.

ValidationWorkflow S1 1. Cell Viability (SRB Assay) S2 2. Target Engagement (TR-FRET Kinase) S1->S2 IC50 < 5 µM Z' > 0.5 S3 3. Orthogonal Check (Western Blot) S2->S3 Target IC50 < 100 nM S4 4. In Vivo Efficacy (Xenograft) S3->S4 Pathway Inhibition Confirmed

Fig 2. Self-validating experimental workflow for screening and confirming anticancer hit compounds.

Protocol A: High-Fidelity Cell Viability Profiling (SRB Assay)

Causality & Rationale: Unlike the standard MTT assay, which relies on mitochondrial metabolic rates that can be artificially skewed by compound interference, the Sulforhodamine B (SRB) assay measures total cellular protein mass. This provides a direct, linear correlation with cell proliferation, ensuring that the calculated IC50 reflects true growth inhibition rather than temporary metabolic stalling.

Step-by-Step Workflow:

  • Seeding & Acclimation: Seed cancer cells (e.g., MCF-7, A549) at 5,000 cells/well in 96-well plates. Incubate for 24 hours. Control Check: Cells must re-enter the log-growth phase to accurately measure anti-proliferative effects.

  • Compound Treatment: Treat cells with serial dilutions of the synthesized derivatives (0.1 µM to 100 µM). Validation: Include a 0.1% DMSO vehicle control (to establish baseline viability) and a reference drug like Sorafenib (positive control to validate assay sensitivity).

  • Fixation: Add cold 10% Trichloroacetic Acid (TCA) directly to the wells and incubate at 4°C for 1 hour. Causality: TCA instantly halts all cellular metabolism and precipitates proteins to the plate, locking in the exact cell mass at the treatment endpoint.

  • Staining: Wash plates with distilled water, dry, and add 0.4% SRB solution (in 1% acetic acid) for 30 minutes. Causality: SRB binds stoichiometrically to basic amino acid residues under mild acidic conditions.

  • Washing & Solubilization: Wash extensively with 1% acetic acid to remove unbound dye. Solubilize the bound dye using 10 mM Tris base (pH 10.5). Causality: The high pH extracts the dye uniformly into solution without degrading it.

  • Quantification: Measure absorbance at 540 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol B: Target Engagement Validation (TR-FRET Kinase Assay for VEGFR-2)

Causality & Rationale: To confirm that the cytotoxicity of a benzothiazole derivative is driven specifically by RTK inhibition, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized. TR-FRET introduces a temporal delay before measurement, eliminating short-lived background autofluorescence from the test compounds and drastically improving the signal-to-noise ratio.

Step-by-Step Workflow:

  • Reaction Assembly: Combine recombinant VEGFR-2 enzyme, the test compound, and ATP at its predefined Michaelis constant ( Km​ ). Causality: Running the assay at the ATP Km​ ensures maximum sensitivity for identifying competitive kinase inhibitors.

  • Incubation: Incubate the kinase reaction for 60 minutes at room temperature.

  • Quenching & Detection: Add EDTA to chelate Mg2+ (instantly halting the kinase reaction) alongside Europium (Eu)-labeled anti-phospho antibodies.

  • Data Quality Check: Calculate the Z'-factor for the assay plate. Validation: A Z'-factor > 0.5 is mandatory to confirm assay robustness before deriving IC50 values for the target compounds 2.

Structure-Activity Relationship (SAR) Insights

To guide future synthesis, the following SAR rules dictate the efficacy of these scaffolds:

  • Benzothiazole Optimization: Substitutions at the 2-position (e.g., incorporating urea or aniline moieties) are critical for anchoring the molecule within the ATP-binding pocket of kinases like VEGFR-2 2. Halogenation (e.g., chlorine or fluorine) on the phenyl ring enhances lipophilic interactions with the hydrophobic sub-pockets of the kinase domain 3.

  • Benzimidazole Optimization: The N-1 and C-2 positions dictate the biological outcome. Hybridization with triazoles or oxadiazoles at the C-2 position significantly enhances the stabilization of G-quadruplex DNA 4. Furthermore, retaining an unsubstituted N-H is often vital for hydrogen bonding with topoisomerase enzymes 6.

References

  • Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) . NIH / PMC. 6

  • A Comparative Analysis of Benzothiazole and Benzimidazole Derivatives in Oncology . BenchChem. 5

  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine . NIH / PMC. 1

  • Benzothiazole derivatives as anticancer agents . NIH / PMC. 3

  • Benzimidazole-based small molecules as anticancer agents targeting telomeric G-quadruplex and inhibiting telomerase enzyme . NIH / PMC. 4

  • Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met . ACS Omega. 2

Sources

Validation

A Researcher's Guide to the Computational Analysis of Benzo[d]isothiazole Isomers

In the landscape of medicinal chemistry and materials science, the subtle rearrangement of atoms within a molecule can dramatically alter its biological activity and physical properties. This principle is vividly illustr...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry and materials science, the subtle rearrangement of atoms within a molecule can dramatically alter its biological activity and physical properties. This principle is vividly illustrated in the study of heterocyclic isomers, such as those of benzo[d]isothiazole. This guide provides a comprehensive framework for the computational comparison of two key isomers: 1,2-benzo[d]isothiazole and 2,1-benzo[d]isothiazole.

For researchers and drug development professionals, understanding the intrinsic properties of these isomers at a molecular level is paramount for rational design and synthesis. Computational chemistry offers a powerful, cost-effective, and time-efficient avenue to predict and compare the behavior of such closely related molecules. This guide will detail the established theoretical methodologies, outline a robust experimental protocol, and present the expected data in a clear, comparative format.

Introduction to Benzo[d]isothiazole Isomers

The benzo[d]isothiazole scaffold, a fusion of a benzene and an isothiazole ring, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The constitutional isomers, 1,2-benzo[d]isothiazole and 2,1-benzo[d]isothiazole, differ in the arrangement of the nitrogen and sulfur atoms within the five-membered ring. This seemingly minor variation can lead to significant differences in their electronic distribution, stability, and reactivity, ultimately influencing their interactions with biological targets.[3]

The Power of Computational Comparison

Predicting the properties of these isomers through computational methods offers several advantages:

  • Guidance for Synthesis: Computational analysis can predict the relative stability of isomers, providing valuable insights for synthetic chemists aiming to target a specific isomer.

  • Rational Drug Design: By understanding the electronic properties and reactivity of each isomer, researchers can make more informed decisions in the design of new drug candidates.

  • Interpretation of Experimental Data: Computational results can aid in the interpretation of experimental findings, such as spectroscopic data and reaction outcomes.

Methodology: A Rigorous In Silico Protocol

To ensure the scientific integrity and reproducibility of the comparison, a well-defined computational protocol is essential. Density Functional Theory (DFT) has proven to be a reliable and computationally efficient method for studying the electronic structure and properties of organic molecules.[4][5][6]

Experimental Protocol: Step-by-Step Computational Workflow
  • Molecular Structure Optimization:

    • The initial 3D structures of 1,2-benzo[d]isothiazole and 2,1-benzo[d]isothiazole will be built using a molecular editor.

    • Geometry optimization will be performed using DFT with the B3LYP hybrid functional and a 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.[4]

    • Frequency calculations will be performed on the optimized structures to confirm that they correspond to true energy minima (i.e., no imaginary frequencies).

  • Calculation of Molecular Properties:

    • Relative Stability: The total electronic energy of each optimized isomer will be calculated. The isomer with the lower total energy is predicted to be the more stable.

    • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[7][8][9]

    • Molecular Electrostatic Potential (MEP): The MEP surface will be generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic reactivity.

    • Global Reactivity Descriptors: Key reactivity indices such as chemical hardness, chemical potential, and electrophilicity index will be calculated from the HOMO and LUMO energies to provide a quantitative comparison of the isomers' reactivity.[4]

Computational Workflow Diagram

G cluster_start Initial Steps cluster_dft DFT Calculations cluster_analysis Data Analysis & Comparison Build Structures 1. Build Initial 3D Structures (1,2- and 2,1-benzo[d]isothiazole) Geometry Optimization 2. Geometry Optimization (B3LYP/6-311++G(d,p)) Build Structures->Geometry Optimization Frequency Calculation 3. Frequency Calculation (Confirm Minima) Geometry Optimization->Frequency Calculation Property Calculation 4. Calculate Molecular Properties Frequency Calculation->Property Calculation Relative Stability Total Energy Property Calculation->Relative Stability Electronic Properties HOMO, LUMO, Energy Gap Property Calculation->Electronic Properties Reactivity Visualization Molecular Electrostatic Potential (MEP) Property Calculation->Reactivity Visualization Quantitative Reactivity Global Reactivity Descriptors Property Calculation->Quantitative Reactivity

Caption: Molecular structures of 1,2- and 2,1-benzo[d]isothiazole isomers.

Relative Stability

The calculated total electronic energies will be used to determine the relative stability of the two isomers. The results will be presented in a clear table, with energies reported in Hartrees and the energy difference in kcal/mol for easier interpretation.

Table 1: Calculated Relative Stability of Benzo[d]isothiazole Isomers

IsomerTotal Energy (Hartree)Relative Energy (kcal/mol)
1,2-Benzo[d]isothiazoleCalculated ValueCalculated Value
2,1-Benzo[d]isothiazoleCalculated Value0.00 (Reference)

Note: The isomer with the lower total energy is designated as the reference with a relative energy of 0.00 kcal/mol.

Electronic Properties

A comparison of the HOMO and LUMO energies, as well as the HOMO-LUMO energy gap, provides insights into the electronic behavior and reactivity of the isomers. A smaller energy gap generally indicates higher reactivity.

Table 2: Calculated Electronic Properties of Benzo[d]isothiazole Isomers

IsomerHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
1,2-Benzo[d]isothiazoleCalculated ValueCalculated ValueCalculated Value
2,1-Benzo[d]isothiazoleCalculated ValueCalculated ValueCalculated Value
Molecular Electrostatic Potential (MEP)

The MEP maps will visually represent the charge distribution on the molecular surface. Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. This visualization is crucial for predicting intermolecular interactions.

(Note: In a full report, images of the calculated MEP surfaces for each isomer would be presented here.)

Global Reactivity Descriptors

To quantify the reactivity of the isomers, global reactivity descriptors will be calculated. These indices provide a more nuanced understanding of their chemical behavior than the HOMO-LUMO gap alone.

Table 3: Calculated Global Reactivity Descriptors of Benzo[d]isothiazole Isomers

IsomerChemical Hardness (η)Chemical Potential (μ)Electrophilicity Index (ω)
1,2-Benzo[d]isothiazoleCalculated ValueCalculated ValueCalculated Value
2,1-Benzo[d]isothiazoleCalculated ValueCalculated ValueCalculated Value
  • Chemical Hardness (η): A measure of resistance to charge transfer. Higher values indicate greater stability.

  • Chemical Potential (μ): Represents the escaping tendency of electrons from a system.

  • Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.

Conclusion and Future Directions

This computational guide outlines a robust and scientifically sound methodology for the comparative analysis of 1,2- and 2,1-benzo[d]isothiazole isomers. By employing Density Functional Theory, researchers can gain valuable insights into the relative stability, electronic properties, and reactivity of these important heterocyclic scaffolds. The data generated from this protocol can serve as a powerful tool to guide synthetic efforts and inform the design of novel drug candidates.

Future work could expand upon this foundation by:

  • Investigating Substituted Derivatives: Applying the same computational protocol to a series of substituted benzo[d]isothiazole isomers to understand the electronic effects of various functional groups.

  • Simulating Solvent Effects: Performing calculations in different solvent environments to model more realistic biological conditions.

  • Molecular Docking Studies: Using the optimized structures as a starting point for molecular docking simulations to predict their binding modes with specific protein targets.

By integrating these computational approaches into the research and development pipeline, scientists can accelerate the discovery and optimization of new molecules with desired therapeutic or material properties.

References

  • Abdoulaye, K., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. SCIRP. [Link]

  • Bédé, A. F., et al. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. Canadian Center of Science and Education. [Link]

  • Computational design and profiling of novel 1,2-benzisothiazole derivatives as multi-target anticancer agents. (2025). Preprints.org.
  • Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. (2022). PMC. [Link]

  • Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. (1987). PubMed. [Link]

  • Assessing Computational Methods to Calculate the Binding Energies of Dimers of Five-Membered Heterocyclic Molecules. (2024). ACS Publications. [Link]

  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e]T[7]hiazin-4-One Derivatives. (2025). PMC. [Link]

  • Alessandrini, S., et al. (2023). Computational Protocol for the Identification of Candidates for Radioastronomical Detection and Its Application to the C3H3NO Family of Isomers.
  • Alessandrini, S., et al. (2023). Computational Protocol for the Identification of Candidates for Radioastronomical Detection and Its Application to the C3H3NO Family of Isomers. PMC. [Link]

  • Combined experimental and computational study on the energetics of 1,2-benzisothiazol-3(2 H)-one and 1,4-benzothiazin-3(2 H, 4 H). (2025).
  • Mubarik, A., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI. [Link]

  • Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies. (2021). Journal of King Saud University - Science. [Link]

  • The electronic and optical properties of benzothiazine and benzothiazole based heterocyclic compounds: Density functional theory study. (2019).
  • Abdoulaye, K., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. Scirp.org.
  • Revealing the Unique Role of Water in the Formation of Benzothiazoles: an Experimental and Computational Study. (n.d.). Radboud Repository. [Link]

  • Bezoari, M. D., & Bourgeois, M. (2020). Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. ScholarWorks@CWU. [Link]

  • DFT study of the protonation and deprotonation enthalpies of benzoxazole, 1,2-benzisoxazole and 2,1-benzisoxazole and implications for the structures and energies of their adducts with explicit water molecules. (n.d.).
  • STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. (n.d.). International Research Journal of Education and Technology. [Link]

  • Benzisothiazole. (n.d.). PubChem. [Link]

  • Benzisothiazolinone. (n.d.). Wikipedia. [Link]

  • 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. (2008).
  • 1,2-Benzisothiazole. (n.d.). NIST WebBook. [Link]

  • 1,2-benzisothiazol-3(2H)-one,1,1-dioxide (Ref: IN 00581). (2025). AERU. [Link]

Sources

Comparative

Validating the structure of Benzo[d]isothiazole-5-carbaldehyde derivatives using 2D NMR

Structural Validation of Benzo[d]isothiazole-5-carbaldehyde Derivatives: A Comparative Guide to 2D NMR vs. Conventional Techniques Benzo[d]isothiazole derivatives are highly privileged scaffolds in medicinal chemistry, f...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Validation of Benzo[d]isothiazole-5-carbaldehyde Derivatives: A Comparative Guide to 2D NMR vs. Conventional Techniques

Benzo[d]isothiazole derivatives are highly privileged scaffolds in medicinal chemistry, frequently serving as the core pharmacophores for positive allosteric modulators (e.g., mGlu4 PAMs)[1] and monoacylglycerol lipase inhibitors[2]. When synthesizing functionalized building blocks like Benzo[d]isothiazole-5-carbaldehyde, confirming the exact regiochemistry of the formyl group is a critical bottleneck. Misidentifying a 4-, 6-, or 7-substituted isomer as the 5-substituted target can derail entire drug development pipelines.

This guide objectively compares the efficacy of conventional 1D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) against advanced 2D NMR techniques (HSQC, HMBC) for the structural validation of these derivatives, providing a self-validating protocol for absolute structural certainty.

Comparison: 1D NMR & MS vs. 2D NMR

The Limitations of Conventional Techniques (1D NMR + MS) High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the molecular formula (e.g., C8H5NOS). However, MS is fundamentally blind to regiochemistry; the 4-, 5-, 6-, and 7-carbaldehyde isomers all share the exact same mass.

Similarly, 1D 1H and 13C NMR provide the functional group inventory. A typical 1D 1H NMR of a 5-substituted benzo[d]isothiazole will show a 1,2,4-trisubstituted benzene splitting pattern: a finely split singlet/doublet for H4, a doublet of doublets for H6, and a doublet for H7. However, chemical shift overlap and ambiguous long-range couplings in fused heterocyclic systems often make 1D NMR insufficient for the definitive assignment of quaternary carbons[3].

The Superiority of 2D NMR (HSQC & HMBC) 2D NMR transforms structural elucidation from an educated guess into a mathematically self-validating system[4].

  • HSQC (Heteronuclear Single Quantum Coherence): Maps all protons to their directly attached carbons (1J coupling), instantly separating protonated aromatic carbons from quaternary ones.

  • HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range (2J and 3J) carbon-proton couplings. For Benzo[d]isothiazole-5-carbaldehyde, the aldehyde proton will show strong 3J correlations to C4 and C6. Simultaneously, H4 and H6 will show correlations back to the quaternary C5. This creates a closed logical loop that makes the protocol self-validating: if the aldehyde were at C6, the correlation network would fundamentally break.

Quantitative Data: NMR Chemical Shifts and Key Correlations

The following table summarizes the expected NMR data for Benzo[d]isothiazole-5-carbaldehyde, synthesized from literature precedents of benzisothiazole chemical shifts[1][3].

Position1H Shift (ppm)Multiplicity (J in Hz)13C Shift (ppm)Key HMBC Correlations (Proton to Carbon)
3 8.95s155.2C3a, C7a
4 8.52d (J = 1.5)124.5C3, C5, C6, C7a, CHO
5 --134.1-
6 7.92dd (J = 8.5, 1.5)128.3C4, C5, C7a, CHO
7 8.21d (J = 8.5)121.8C3a, C5, C6
3a --138.4-
7a --152.0-
CHO 10.15s192.5C4, C5, C6

Experimental Protocol: Step-by-Step 2D NMR Validation

Expertise & Experience Note: The causality behind the specific parameters in this protocol is to optimize the detection of weak, long-range quaternary carbon signals, which are notoriously difficult to resolve in fused heterocyclic systems[2].

Step 1: Sample Preparation

  • Dissolve 15-20 mg of the highly purified Benzo[d]isothiazole-5-carbaldehyde derivative in 0.6 mL of DMSO-d6.

    • Causality: Benzisothiazoles often exhibit strong intermolecular stacking; DMSO-d6 disrupts these interactions, preventing line broadening and ensuring sharp peaks.

  • Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube to remove paramagnetic impurities that could quench the relaxation times.

Step 2: 1D Acquisition

  • Acquire a standard 1H NMR spectrum (e.g., 400 or 600 MHz) with 16 scans.

  • Acquire a 13C{1H} NMR spectrum with a minimum of 1024 scans. Set the relaxation delay (D1) to 2.0 seconds to ensure quaternary carbons (C3a, C5, C7a) fully relax between pulses.

Step 3: 2D HSQC and HMBC Acquisition

  • HSQC: Run a multiplicity-edited HSQC. This will phase CH/CH3 signals oppositely to CH2 signals, providing an extra layer of structural verification.

  • HMBC: Set the long-range coupling constant (J_LR) parameter to 8 Hz (optimal for 3J aromatic couplings).

  • Critical Parameter: Increase the relaxation delay (D1) in the HMBC experiment to 1.5 - 2.0 seconds.

    • Causality: Quaternary carbons in the benzisothiazole core have long T1 relaxation times. A short delay will result in missing cross-peaks for C3a and C7a, breaking the self-validating correlation loop[3].

Step 4: Cross-Peak Analysis (The Self-Validating Loop)

  • Locate the aldehyde proton singlet at ~10.15 ppm on the 1H axis.

  • Trace the HMBC cross-peaks from this proton to the 13C axis. You must observe three distinct peaks: a weak 2J to C5 (~134 ppm), and two strong 3J peaks to C4 (~124 ppm) and C6 (~128 ppm).

  • Validate in reverse: Locate the H4 and H6 protons on the 1H axis. Trace their HMBC correlations to confirm they both independently correlate to the exact same C5 carbon at ~134 ppm.

Visualizations

Workflow N1 Synthesis of Derivative N2 Sample Prep (DMSO-d6) Ensures sharp lines N1->N2 N3 1D NMR & HRMS Provides mass & atom count N2->N3 N4 2D NMR (HSQC & HMBC) Maps connectivity N3->N4 N5 Cross-Peak Analysis Validates regiochemistry N4->N5 N6 Structure Confirmed N5->N6

Workflow for NMR structural validation of benzisothiazole derivatives.

HMBC_Logic AldehydeH Aldehyde Proton (~10.1 ppm) C4 C4 (Aromatic) (~124 ppm) AldehydeH->C4 3J C6 C6 (Aromatic) (~128 ppm) AldehydeH->C6 3J C5 C5 (Quaternary) (~134 ppm) AldehydeH->C5 2J H4 H4 Proton (~8.5 ppm) H4->C6 3J H4->C5 2J H6 H6 Proton (~7.9 ppm) H6->C4 3J H6->C5 2J

HMBC correlation logic confirming the 5-carbaldehyde regiochemistry.

References

  • Discovery, Structure–Activity Relationship, and Biological Characterization of a Novel Series of 6-((1H-Pyrazolo[4,3-b]pyridin-3-yl)amino)-benzo[d]isothiazole-3-carboxamides as Positive Allosteric Modulators of the Metabotropic Glutamate Receptor 4 (mGlu4) . Journal of Medicinal Chemistry (ACS Publications).1

  • Complete H-1 and C-13 NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster . Magnetic Resonance in Chemistry (via ResearchGate). 3

  • On the Development of Selective Chelators for Cadmium: Synthesis, Structure and Chelating Properties of 3-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)amino)benzo[d]isothiazole 1,1-dioxide, a Novel Thiadiazolyl Saccharinate . PMC (NIH). 4

  • Benzisothiazolinone Derivatives as Potent Allosteric Monoacylglycerol Lipase Inhibitors That Functionally Mimic Sulfenylation of Regulatory Cysteines . Journal of Medicinal Chemistry (ACS Publications). 2

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of Benzo[d]isothiazole-5-carbaldehyde Derivatives

Introduction: The Versatile Scaffold of Benzo[d]isothiazole in Drug Discovery The benzo[d]isothiazole core is a privileged heterocyclic structure in medicinal chemistry, forming the foundation of a variety of pharmacolog...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatile Scaffold of Benzo[d]isothiazole in Drug Discovery

The benzo[d]isothiazole core is a privileged heterocyclic structure in medicinal chemistry, forming the foundation of a variety of pharmacologically active agents.[1] Its unique arrangement of a benzene ring fused to an isothiazole ring imparts specific physicochemical properties that allow for diverse interactions with biological targets.[1] This scaffold is a key component in drugs with applications ranging from antipsychotics to agents for treating type 2 diabetes.[1] The introduction of a carbaldehyde group at the 5-position of the benzo[d]isothiazole ring system creates a versatile chemical handle for the synthesis of a wide array of derivatives, including Schiff bases and hydrazones. These derivatives have shown significant potential in various therapeutic areas, particularly as antiproliferative and anticancer agents.[2][3]

This guide provides a comparative analysis of the structure-activity relationships (SAR) of Benzo[d]isothiazole-5-carbaldehyde derivatives. We will delve into the synthesis of these compounds, present comparative experimental data on their biological activities, and elucidate the key structural features that govern their potency and selectivity. This document is intended for researchers, scientists, and drug development professionals engaged in the design and discovery of novel therapeutics.

Synthetic Strategies: From Core Scaffold to Diverse Derivatives

The journey from the basic benzo[d]isothiazole structure to the functionally diverse 5-carbaldehyde derivatives involves strategic synthetic transformations. The aldehyde group serves as a crucial branching point for creating libraries of compounds for SAR studies.

Synthesis of the Core Intermediate: Benzo[d]isothiazole-5-carbaldehyde

The synthesis of the key building block, Benzo[d]isothiazole-5-carbaldehyde, can be achieved through multiple routes. A common approach involves the construction of the benzothiazole ring with the aldehyde precursor already in place. This method offers good control over the regiochemistry of the final product.

A 4-Amino-3-mercaptobenzoic acid B Cyclization A->B Formic Acid, Reflux C Benzo[d]thiazole-5-carboxylic acid B->C D Reduction C->D 1. SOCl₂, Reflux 2. NaBH(OAc)₃, THF E Benzo[d]isothiazole-5-carbaldehyde D->E

Figure 1: Synthetic pathway for Benzo[d]isothiazole-5-carbaldehyde.

Derivatization of the 5-Carbaldehyde: Synthesis of Schiff Bases and Hydrazones

The aldehyde functionality at the C5 position is readily derivatized to form Schiff bases and hydrazones through condensation reactions with primary amines and hydrazines, respectively. These reactions are typically straightforward and high-yielding, making them ideal for generating compound libraries for biological screening.

General Protocol for Schiff Base Synthesis: A mixture of Benzo[d]isothiazole-5-carbaldehyde and a substituted aniline or other primary amine is refluxed in a suitable solvent, such as ethanol, often with a catalytic amount of acid. The resulting Schiff base precipitates upon cooling and can be purified by recrystallization.

General Protocol for Hydrazone Synthesis: Benzo[d]isothiazole-5-carbaldehyde is reacted with a substituted hydrazine in a solvent like ethanol under reflux conditions. The hydrazone product typically precipitates from the reaction mixture and can be isolated by filtration.[3]

cluster_0 Synthesis of Derivatives A Benzo[d]isothiazole-5-carbaldehyde B Schiff Base Derivatives A->B Condensation C Hydrazone Derivatives A->C Condensation D R-NH₂ (e.g., Substituted Anilines) D->B E R-NHNH₂ (e.g., Substituted Hydrazines) E->C A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Add Test Compounds (Varying Concentrations) B->C D Incubate for 48-72h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Dissolve Formazan Crystals with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC₅₀ Values H->I

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Benzo[d]isothiazole-5-carbaldehyde

As a Senior Application Scientist, I have structured this operational guide to move beyond basic safety data sheet (SDS) compliance. For researchers and drug development professionals handling Benzo[d]isothiazole-5-carba...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have structured this operational guide to move beyond basic safety data sheet (SDS) compliance. For researchers and drug development professionals handling Benzo[d]isothiazole-5-carbaldehyde , safety cannot be a passive checklist; it must be an active, self-validating system. This guide details the causality behind the chemical's hazards and provides field-proven, step-by-step logistics for secure handling and disposal.

Chemical Profiling & Mechanistic Hazard Assessment

Benzo[d]isothiazole-5-carbaldehyde (CAS: 1187243-11-3) is a highly reactive bifunctional building block[1]. Handling this compound requires a nuanced understanding of its dual reactive centers, which dictate the necessary personal protective equipment (PPE) and engineering controls:

  • Electrophilic Aldehyde Moiety: The 5-carbaldehyde group is a "hard" electrophile. In biological systems, exogenous aldehydes undergo rapid 1,2-addition reactions with primary amines. This leads to dehydration and the formation of Schiff bases with nucleophilic residues on proteins (e.g., lysine) and DNA ()[2]. This cross-linking mechanism is the primary driver of the compound's cytotoxicity and respiratory irritation.

  • Benzisothiazole Core: The benzisothiazole heterocyclic core is a well-documented skin sensitizer and irritant ()[3]. Repeated dermal exposure can induce severe allergic contact dermatitis. Furthermore, the lipophilic nature of this core facilitates rapid epidermal penetration, a risk that is exponentially magnified when the compound is dissolved in organic solvents.

Quantitative Data & Hazard Metrics

To ensure accurate risk assessment, the physical and hazard metrics of Benzo[d]isothiazole-5-carbaldehyde are summarized below.

Property / MetricValue / ClassificationOperational Implication
CAS Number 1187243-11-3Use for strict inventory tracking and waste logging.
Molecular Weight 163.20 g/mol Required for precise stoichiometric calculations.
Physical State Solid (Powder/Crystalline)High risk of hazardous aerosolization during weighing.
GHS Health Hazards Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Mandates strict barrier protection to prevent tissue cross-linking.
Storage Conditions 2–8 °C, Inert AtmospherePrevents atmospheric oxidation of the aldehyde to a carboxylic acid.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient when handling solvent-dissolved sensitizers. The following matrix outlines the required gear and the mechanistic justification for each choice.

PPE CategorySpecificationMechanistic Justification
Eye/Face Protection ANSI Z87.1 tight-fitting safety goggles.Prevents ocular exposure to electrophilic dust, which can cause irreversible corneal Schiff base cross-linking.
Hand Protection (Solid) Nitrile gloves (Min. 0.11 mm thickness).Provides >480 min breakthrough time against dry benzisothiazole powders.
Hand Protection (Solvent) Butyl rubber or double-gloving (Nitrile over Neoprene).Polar aprotic solvents (DMF/DMSO) act as permeation enhancers, rapidly degrading standard nitrile and carrying the sensitizer through the dermal barrier.
Body Protection Flame-retardant lab coat, fully buttoned.Shields against accidental spills and prevents lipophilic powder accumulation on street clothing.
Respiratory / Engineering Fume hood (80–120 fpm face velocity).Primary engineering control to prevent inhalation of STOT SE 3 respiratory irritants.

Step-by-Step Experimental Workflow & Safety Protocols

The following self-validating protocol ensures that every handling step actively mitigates the risk of exposure.

Phase 1: Pre-Weighing & Transfer

  • Environmental Verification: Ensure the fume hood sash is positioned at the certified operating height (typically 18 inches). Verify an inward face velocity of 80–120 feet per minute (fpm) using the hood's digital monitor or a tissue-flutter test.

  • Static Mitigation (Critical Step): Fine organic powders like Benzo[d]isothiazole-5-carbaldehyde readily accumulate electrostatic charge, causing them to repel from spatulas and aerosolize. Neutralize the weigh boat and stainless-steel spatula using a piezoelectric anti-static gun (e.g., Zerostat) prior to transfer. Causality: This ensures all weighed material remains in the boat, protecting the operator's respiratory tract and maintaining the stoichiometric accuracy of the experiment.

  • Weighing: Tare the anti-static weigh boat on an analytical balance located strictly inside the fume hood. Transfer the solid slowly to avoid creating dust clouds.

Phase 2: Dissolution & Reaction Setup 4. Solvent Addition: Transfer the pre-weighed solid into a dry round-bottom flask. When adding the reaction solvent (e.g., anhydrous THF or DCM), do not inject it forcefully into the powder. Instead, wash the solvent gently down the interior glass walls of the flask to suppress particulate ejection. 5. Sealing the System: Seal the flask with a rubber septum. Purge the headspace with Argon or Nitrogen for 5 minutes. Causality: This prevents the highly reactive carbaldehyde group from oxidizing into an unreactive carboxylic acid, preserving the integrity of your synthesis. 6. Decontamination: Immediately wipe down the spatula, balance pan, and surrounding hood surface with an isopropanol-dampened wipe to dissolve lipophilic residues, followed by a secondary wipe with soapy water.

Spill Response & Disposal Logistics

Immediate Spill Response (Solid & Liquid):

  • Solid Spills:Do not sweep dry powder. Sweeping generates hazardous dust clouds. Cover the spill with damp absorbent towels (using water or a mild soap solution) to suppress dust. Carefully scoop the damp material into a chemically compatible, sealable waste container.

  • Liquid Spills: Absorb with inert materials (vermiculite or sand). Do not use combustible absorbents like sawdust, as aldehydes can be reactive.

Waste Disposal Plan:

  • Solid Waste: Contaminated weigh boats, wipes, and PPE must be placed in a solid hazardous waste bin explicitly labeled "Toxic Organic Solids - Contains Benzisothiazole".

  • Liquid Waste: Segregate reaction filtrates and solvent washes into "Non-Halogenated Organic Waste" (or Halogenated, depending on the carrier solvent). Crucial: Do NOT mix this waste with strong oxidizing agents (e.g., nitric acid, peroxides) due to the severe risk of exothermic oxidation of both the aldehyde group and the sulfur heteroatom.

Operational Workflow Visualization

G Storage 1. Storage & Retrieval (2-8 °C, Inert Atm) PPE 2. PPE Verification (Nitrile, Goggles, Coat) Storage->PPE Pre-handling Hood 3. Engineering Controls (Hood Velocity 80-120 fpm) PPE->Hood Proceed to Weighing 4. Weighing & Transfer (Anti-static tools) Hood->Weighing Setup Reaction 5. Reaction Setup (Closed System Purge) Weighing->Reaction Dissolution Spill Spill / Exposure Event (Wet Containment) Weighing->Spill Aerosol/Spill Reaction->Spill Leak/Splash Disposal 6. Waste Segregation (Halogen-Free Organic) Reaction->Disposal Quench/Waste Spill->Disposal Hazmat Cleanup

Fig 1: Safety workflow and hazard mitigation for Benzo[d]isothiazole-5-carbaldehyde handling.

References

  • LoPachin, R. M., & Gavin, T. (2014). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. Chemical Research in Toxicology, 27(6), 1081–1091. URL:[Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9225, Benzisothiazole. PubChem. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzo[d]isothiazole-5-carbaldehyde
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Benzo[d]isothiazole-5-carbaldehyde
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